Iprobenfos
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAHACKGGIURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058040 | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 20 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26087-47-8 | |
| Record name | Iprobenfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprobenfos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-benzyl diisopropyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROBENFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fungicidal Properties and Spectrum of Activity of Iprobenfos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iprobenfos is a systemic organophosphorus fungicide that has been a cornerstone in the management of critical fungal diseases in rice and other agricultural crops. This technical guide provides a comprehensive overview of its fungicidal properties, spectrum of activity, and mode of action. A key focus is the inhibition of phospholipid biosynthesis, a mechanism that disrupts fungal cell membrane integrity and vital cellular processes. This document collates available quantitative data on its efficacy, details relevant experimental methodologies, and explores the downstream effects on crucial fungal signaling pathways, namely the Cell Wall Integrity (CWI) and the cyclic Adenosine Monophosphate-Protein Kinase A (cAMP-PKA) pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antifungal agents.
Introduction
This compound, an organothiophosphate fungicide, is recognized for its systemic properties, allowing for both protective and curative action against a range of phytopathogenic fungi. It is readily absorbed by the roots and leaves of plants and translocated throughout the plant system, providing comprehensive protection. The primary mode of action of this compound is the inhibition of phospholipid biosynthesis, which is crucial for the formation and function of fungal cell membranes. This disruption leads to a cascade of events, ultimately resulting in the inhibition of fungal growth and development.
Fungicidal Spectrum of Activity
This compound is most notably effective against rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Rhizoctonia solani. Its spectrum of activity also extends to other significant fungal pathogens affecting a variety of crops.
Quantitative Efficacy Data
The efficacy of a fungicide is quantitatively assessed by parameters such as the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). The following tables summarize the available data for this compound against key phytopathogenic fungi.
Table 1: EC50 Values of this compound against Phytopathogenic Fungi
| Fungal Species | Disease | Host Plant(s) | EC50 (µg/mL) | Reference(s) |
| Magnaporthe oryzae | Rice Blast | Rice | Data not available in a compiled format | |
| Rhizoctonia solani | Sheath Blight | Rice, various | Data not available in a compiled format | |
| Pyricularia oryzae | Rice Blast | Rice | Data not available in a compiled format | |
| Helminthosporium spp. | Stem Rot | Rice | Data not available in a compiled format | |
| Fusarium spp. | Various | Various | Data not available in a compiled format | |
| Alternaria spp. | Various | Various | Data not available in a compiled format |
Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound
| Fungal Species | MIC (µg/mL) | Reference(s) |
| Magnaporthe oryzae | Data not available in a compiled format | |
| Rhizoctonia solani | Data not available in a compiled format | |
| Pyricularia oryzae | Data not available in a compiled format | |
| Various phytopathogenic fungi | Data not available in a compiled format |
Mechanism of Action: Inhibition of Phospholipid Biosynthesis
The primary fungicidal action of this compound stems from its ability to inhibit the biosynthesis of phospholipids, particularly phosphatidylcholine. Phosphatidylcholine is a major component of fungal cell membranes, essential for maintaining structural integrity, fluidity, and the function of membrane-bound enzymes.
The proposed mechanism involves the inhibition of the methylation of phosphatidylethanolamine to phosphatidylcholine. This disruption in the phospholipid biosynthetic pathway leads to an accumulation of precursor molecules and a deficiency in phosphatidylcholine, compromising the integrity and function of the fungal cell membrane.
Figure 1: Proposed mechanism of this compound via inhibition of phosphatidylcholine synthesis.
Downstream Effects on Fungal Signaling Pathways
The disruption of phospholipid biosynthesis and subsequent damage to the cell membrane are hypothesized to trigger cellular stress responses, leading to the dysregulation of key signaling pathways crucial for fungal growth, development, and pathogenicity.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that responds to cell wall stress and regulates cell wall remodeling. Damage to the cell membrane caused by this compound likely leads to secondary stress on the cell wall, activating the CWI pathway. This sustained, aberrant activation can lead to a miscoordination of cell wall synthesis and repair, contributing to fungal cell death.
Molecular Target of Iprobenfos in Rhizoctonia solani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iprobenfos, an organophosphorus fungicide, is utilized for the control of various fungal pathogens, including Rhizoctonia solani, the causative agent of sheath blight in rice and other diseases. The primary molecular mechanism of this compound is believed to be the disruption of phospholipid biosynthesis, with a particular impact on the synthesis of phosphatidylcholine (PC). This guide synthesizes the current understanding of the molecular target of this compound in R. solani, drawing from available research on this compound and related organophosphorus compounds. While direct, detailed biochemical data for this compound in R. solani is limited, this guide provides a comprehensive overview based on existing literature, including proposed mechanisms, potential enzymatic targets, and relevant experimental approaches.
Introduction
Rhizoctonia solani is a soil-borne fungal pathogen with a broad host range, causing significant economic losses in various crops worldwide. Control of R. solani often relies on the application of chemical fungicides. This compound is a systemic fungicide that has demonstrated efficacy against this pathogen.[1] Understanding the precise molecular target of this compound is crucial for optimizing its use, managing potential resistance, and developing novel fungicides with similar modes of action.
The proposed primary mode of action for this compound is the inhibition of phospholipid synthesis.[1] Phospholipids are essential components of cellular membranes, playing critical roles in maintaining membrane integrity, signal transduction, and various enzymatic activities. Disruption of their synthesis can lead to catastrophic consequences for the fungal cell.
Proposed Molecular Target: Inhibition of Phosphatidylcholine Biosynthesis
The biosynthesis of phosphatidylcholine (PC) in fungi primarily occurs through the methylation of phosphatidylethanolamine (PE). This pathway, often referred to as the Kennedy pathway, involves a series of enzymatic steps. While the precise enzyme inhibited by this compound in R. solani has not been definitively elucidated in publicly available literature, studies on analogous organophosphorus fungicides in other fungi suggest that the target lies within this pathway.
The key enzymatic steps in the final stages of PC biosynthesis from PE are catalyzed by phosphatidylethanolamine N-methyltransferases. These enzymes sequentially add methyl groups to PE to form phosphatidyl-N-methylethanolamine (PME), phosphatidyl-N,N-dimethylethanolamine (PDE), and finally PC. It is hypothesized that this compound may act as an inhibitor of one or more of these methyltransferases.
Signaling Pathway Diagram
References
Methodological & Application
Application Note and Protocol: Quantification of Iprobenfos in Rice Paddies using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iprobenfos is an organophosphorus fungicide widely utilized in rice cultivation to control fungal diseases such as rice blast.[1] Its presence and persistence in rice paddy ecosystems, including water and soil, are of significant environmental and food safety concern. This document provides a detailed protocol for the quantitative analysis of this compound in rice paddy water and soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by sensitive and selective MS/MS detection.[2][3]
Principle
The analytical method involves the extraction of this compound from water and soil matrices using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into an HPLC-MS/MS system. Separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.
Experimental Protocols
Sample Collection and Preservation
-
Rice Paddy Water: Collect water samples from various points in the rice paddy into amber glass bottles. To minimize microbial degradation, transport the samples to the laboratory on ice and store them at 4°C. If analysis is not performed within 48 hours, acidify the samples to a pH < 2 with sulfuric acid and store them at 4°C for a maximum of 7 days.
-
Rice Paddy Soil: Collect soil samples from the top 10-15 cm layer using a soil auger.[4] Combine multiple sub-samples to form a composite sample for each sampling location. Remove any stones, roots, or other debris.[4] Air-dry the soil samples at room temperature, grind them to a fine powder, and pass them through a 2 mm sieve. Store the sieved soil samples in airtight containers at 4°C until analysis.
Sample Preparation and Extraction
The QuEChERS method is a popular and effective technique for extracting pesticides from various matrices.[2][3]
3.2.1. Rice Paddy Water
-
Allow the water sample to reach room temperature and shake well to ensure homogeneity.
-
Measure 10 mL of the water sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3.2.2. Rice Paddy Soil
-
Weigh 5 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of ultrapure water to hydrate the soil sample and vortex for 30 seconds.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
3.4.1. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 10% B, ramp to 95% B in 8 min, hold for 2 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min. |
3.4.2. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
3.4.3. MRM Transitions for this compound
Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of this compound. Two transitions are typically monitored: one for quantification and one for confirmation.[5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 289.1 | 205.0 | 10 | 91.0 | 25 |
Method Validation
The analytical method should be validated to ensure its performance is suitable for the intended purpose.[7] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[8][9][10]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 - 0.1 µg/L |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.05 - 0.5 µg/L |
| Accuracy (Recovery) | 70 - 120%[2][11] | 85 - 110% |
| Precision (RSD) | ≤ 20% | < 15% |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: this compound Concentration in Rice Paddy Samples
| Sample ID | Matrix | Concentration (µg/L or µg/kg) | Standard Deviation |
| RPW-01 | Water | 1.23 | 0.09 |
| RPW-02 | Water | 0.87 | 0.06 |
| RPS-01 | Soil | 5.6 | 0.4 |
| RPS-02 | Soil | 3.2 | 0.3 |
Table 2: Method Validation Summary
| Matrix | Linearity (R²) | LOQ (µg/L or µg/kg) | Recovery (%) | Precision (RSD %) |
| Water | 0.998 | 0.05 | 95.2 | 6.8 |
| Soil | 0.996 | 0.1 | 91.5 | 8.2 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in rice paddy samples.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in rice paddy water and soil. The use of the QuEChERS extraction method simplifies sample preparation while maintaining good recovery and precision. This protocol is suitable for routine monitoring of this compound residues in environmental samples, contributing to food safety and environmental protection efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nrcgrapes.in [nrcgrapes.in]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FADEUP - Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect [sigarra.up.pt]
Application Notes and Protocols for Iprobenfos in Integrated Pest Management (IPM) for Rice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprobenfos is a systemic organophosphorus fungicide used in rice cultivation to control fungal diseases, primarily rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Rhizoctonia solani.[1][2] Its mode of action involves the inhibition of phospholipid biosynthesis, a crucial process for the formation of fungal cell membranes.[3] While effective as a fungicide, the application of this compound within an Integrated Pest Management (IPM) framework for rice requires careful consideration due to its significant impact on non-target organisms.[1]
Originally developed for the control of the brown planthopper, this compound exhibits high toxicity to the natural enemies of rice pests.[1] This can disrupt the ecological balance in the rice paddy ecosystem, potentially leading to the resurgence of secondary pests, a phenomenon that runs counter to the core principles of IPM which emphasize the conservation of beneficial insects.[1] Therefore, a thorough understanding of its application, efficacy, and ecological footprint is essential for its responsible use.
These application notes provide an overview of this compound, its mechanism of action, protocols for its evaluation, and a summary of its effects on both target and non-target organisms to aid researchers and professionals in assessing its role in rice pest management strategies.
Data Presentation
Table 1: Efficacy of this compound against Target Rice Pathogens
| Target Pathogen | Efficacy Metric | Concentration | Result | Reference |
| Rhizoctonia solani | Radial Growth | 400 ppm | 20.10 cm | [1] |
| Rhizoctonia solani | Mycelial Growth Inhibition | 200 ppm | Significant inhibition | [4] |
| Rhizoctonia solani | Mycelial Growth Inhibition | 400 ppm | Significant inhibition | [4] |
Table 2: Toxicity of this compound to Non-Target Organisms
| Organism | Test Type | Value | Unit | Reference |
| Rat | Acute Oral LD50 | 240 | mg/kg | [5] |
| Rat | Dermal LD50 | 700 | mg/kg | [5] |
| Mouse | Acute Oral LD50 | 1600 | mg/kg | [5] |
| Cyprinus carpio (Common Carp) | 96h LC50 | 15.804 | mg/L | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Inhibition
This compound acts as a choline biosynthesis inhibitor (CBI), disrupting the synthesis of phosphatidylcholine (PC), a major component of fungal cell membranes.[7] This inhibition primarily affects the Kennedy pathway, which is the main route for PC biosynthesis in Magnaporthe oryzae.[7] The disruption of PC synthesis leads to disorganized cell membranes and leakage of cellular contents.[7]
Caption: Inhibition of phosphatidylcholine biosynthesis by this compound.
Experimental Workflow: In Vitro Fungicide Efficacy
The "poisoned food technique" is a standard method to evaluate the in vitro efficacy of fungicides against mycelial growth.
Caption: Workflow for in vitro fungicide efficacy testing.
Experimental Protocols
In Vitro Efficacy of this compound against Magnaporthe oryzae (Poisoned Food Technique)
Objective: To determine the inhibitory effect of this compound on the mycelial growth of Magnaporthe oryzae in a laboratory setting.
Materials:
-
Pure culture of Magnaporthe oryzae
-
Potato Dextrose Agar (PDA) medium
-
This compound (technical grade)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Autoclave
-
Laminar flow hood
-
Incubator
-
Micropipettes
-
Sterile cork borer (5 mm)
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.
-
Fungicide Stock Solution: Prepare a stock solution of this compound in sterile distilled water. From this, prepare serial dilutions to achieve the desired final concentrations in the PDA medium (e.g., 10, 50, 100, 200 ppm).
-
Poisoned Media Preparation: Cool the sterilized PDA to approximately 45-50°C. Under aseptic conditions in a laminar flow hood, add the required volume of the this compound dilutions to the molten PDA to obtain the final test concentrations. Mix thoroughly and pour 20 ml of the amended PDA into each sterile Petri dish. A control set of plates should be prepared with PDA and sterile distilled water only. Allow the plates to solidify.
-
Inoculation: From a 7-10 day old culture of M. oryzae, cut a 5 mm mycelial disc from the periphery of the colony using a sterile cork borer. Aseptically place one disc, mycelial side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25-28°C in an inverted position.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plates has almost covered the entire plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate (mm)
-
T = Average diameter of the fungal colony in the treated plate (mm)
-
-
In Vivo Evaluation of this compound for Rice Blast Control
Objective: To assess the efficacy of this compound in controlling rice blast disease under greenhouse or field conditions.
Materials:
-
Rice seeds of a blast-susceptible variety
-
Pots or designated field plots
-
This compound formulation (e.g., 48% EC)
-
Spore suspension of Magnaporthe oryzae
-
Spraying equipment
-
Humid chamber (for greenhouse experiments)
Procedure:
-
Plant Cultivation: Sow rice seeds in pots or field plots and maintain them under optimal conditions for growth. For greenhouse experiments, raise the seedlings to the 3-4 leaf stage.
-
Fungicide Application: Prepare the desired concentration of this compound spray solution according to the manufacturer's recommendations (e.g., 1 ml/L). Spray the rice plants until runoff, ensuring uniform coverage. A control group of plants should be sprayed with water only.
-
Inoculation: 24 hours after the fungicide application, inoculate the plants by spraying them with a spore suspension of M. oryzae (e.g., 1 x 10^5 spores/ml).
-
Incubation: For greenhouse experiments, place the inoculated plants in a humid chamber (>90% relative humidity) at 25-28°C for 24 hours to facilitate infection. Then, move them to greenhouse benches. For field experiments, rely on natural environmental conditions favorable for disease development.
-
Disease Assessment: 5-7 days after inoculation, assess the disease severity using a standard disease rating scale (e.g., 0-9 scale, where 0 is no disease and 9 is severe infection). Calculate the Percent Disease Index (PDI).[8]
-
Data Analysis: Compare the PDI of the this compound-treated plants with the control plants to determine the efficacy of the fungicide in controlling rice blast.
Residue Analysis of this compound in Rice Grain and Straw by GC-MS
Objective: To quantify the residue of this compound in rice grain and straw samples.
Materials:
-
Rice grain and straw samples from this compound-treated fields
-
Homogenizer/blender
-
Centrifuge
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound analytical standard
Procedure (based on QuEChERS method):
-
Sample Preparation: Homogenize a representative sample of rice grain or straw.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 ml centrifuge tube.
-
Add 10 ml of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 ml aliquot of the acetonitrile supernatant and transfer it to a 2 ml microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO4, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant and inject a small volume (e.g., 1 µl) into the GC-MS system.
-
The GC-MS should be equipped with a suitable capillary column and operated in selected ion monitoring (SIM) mode for quantification of this compound.
-
Prepare a calibration curve using the this compound analytical standard to quantify the residue levels in the samples.
-
Conclusion
This compound is an effective fungicide for the control of major rice diseases. However, its application within an IPM program must be carefully managed. Its high toxicity to natural enemies can lead to undesirable ecological consequences, such as pest resurgence. This underscores the importance of judicious use, including proper timing and application rates, and monitoring of both pest and beneficial insect populations. The protocols outlined above provide a framework for the systematic evaluation of this compound, enabling researchers to generate data that can inform more sustainable and ecologically sound rice pest management strategies. Future research should focus on developing strategies to mitigate the negative impacts of this compound on non-target organisms and exploring its potential synergies with other IPM tactics.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Rhizoctonia solani Kühn Pathophysiology: Status and Prospects of Sheath Blight Disease Management in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphatidylcholine and chitin biosynthesis in Pyricularia oryzae, Botrytis fabae and Fusarium graminearum by edifenphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. RTECS NUMBER-DD6650000-Chemical Toxicity Database [drugfuture.com]
- 6. ajbls.com [ajbls.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jagroforenviron.com [jagroforenviron.com]
Application Notes and Protocols: In Vitro Efficacy of Iprobenfos Against Rice Blast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro testing of Iprobenfos efficacy against the rice blast pathogen, Magnaporthe oryzae (also known as Pyricularia oryzae). This document includes experimental procedures, data presentation guidelines, and visual diagrams of the workflow and the fungicide's mode of action.
Introduction
Rice blast, caused by the fungus Magnaporthe oryzae, is a devastating disease that leads to significant crop losses worldwide.[1][2][3] Chemical control remains a primary strategy for managing this disease, with fungicides like this compound playing a crucial role.[1][4] this compound is an organophosphorus systemic fungicide that provides protective and curative action against rice blast.[5] Its proposed mode of action is the inhibition of phospholipid synthesis, a critical process for fungal cell membrane integrity.[5]
These protocols outline the "poisoned food technique," a standard laboratory method to evaluate the in vitro efficacy of fungicides by measuring the inhibition of mycelial growth.[6][7]
Quantitative Data Summary
The following table summarizes the type of quantitative data that can be generated using the described protocol. Efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth. For comparative purposes, published EC50 values for other fungicides against M. oryzae are included.
| Fungicide | Target Pathogen | EC50 (ppm) | Reference |
| This compound | Magnaporthe oryzae | To be determined by the user | - |
| Mancozeb | Pyricularia oryzae | 0.25 | [8] |
| Tricyclazole | Pyricularia oryzae | - | [9][10] |
| Azoxystrobin + Difenoconazole | Pyricularia oryzae | Highly toxic | [10] |
| Carbendazim | Magnaporthe oryzae | - | [9] |
| Propiconazole | Magnaporthe oryzae | - | [9] |
Note: The efficacy of fungicides can vary based on the specific isolate of the pathogen and the experimental conditions.
Experimental Protocols
Preparation of Fungal Culture and Inoculum
-
Fungal Isolate: Obtain a pure culture of Magnaporthe oryzae. The isolate should be maintained on a suitable culture medium such as Potato Dextrose Agar (PDA).
-
Sub-culturing: Sub-culture the fungus onto fresh PDA plates and incubate at 25 ± 2°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Inoculum Discs: From the periphery of an actively growing culture, cut 5 mm diameter mycelial discs using a sterilized cork borer. These discs will serve as the inoculum.
Preparation of Fungicide-Amended Media (Poisoned Food Technique)
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent (e.g., sterile distilled water or a small amount of acetone, depending on solubility, which is then brought to volume with sterile water). This compound is soluble in a variety of organic solvents and insoluble in water.[5]
-
Serial Dilutions: From the stock solution, prepare a series of desired concentrations (e.g., 10, 50, 100, 200, 500 ppm) of this compound.
-
Media Amendment: Prepare PDA medium and sterilize it in an autoclave. Allow the medium to cool to about 45-50°C.
-
Poisoning the Media: Add the required volume of each this compound concentration to the molten PDA to achieve the final desired concentrations. For example, to prepare 100 ml of 10 ppm PDA, add 1 ml of a 1000 ppm stock solution to 99 ml of PDA.
-
Control Plates: Prepare control plates containing PDA without any fungicide. If a solvent was used to dissolve the this compound, a solvent control should also be prepared.
-
Pouring Plates: Pour approximately 20 ml of the fungicide-amended and control PDA into sterile 90 mm Petri dishes. Allow the plates to solidify at room temperature.
Inoculation and Incubation
-
Inoculation: Aseptically place one 5 mm mycelial disc of M. oryzae at the center of each prepared Petri dish (both fungicide-amended and control).
-
Replication: Each concentration, including the control, should be tested in triplicate to ensure the reliability of the results.
-
Incubation: Incubate the inoculated plates in an inverted position at 25 ± 2°C for 7-10 days, or until the mycelial growth in the control plates has reached the edge of the plate.
Data Collection and Analysis
-
Measurement of Mycelial Growth: After the incubation period, measure the radial mycelial growth (in mm) in two perpendicular directions for each plate. Calculate the average diameter of the fungal colony.
-
Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition for each fungicide concentration is calculated using the following formula:
Percent Inhibition (%) = [(C - T) / C] x 100
Where:
-
C = Average diameter of mycelial growth in the control plate (mm)
-
T = Average diameter of mycelial growth in the treated plate (mm)
-
-
Determination of EC50: The EC50 value can be determined by plotting the percentage of mycelial growth inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jagroforenviron.com [jagroforenviron.com]
- 4. The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and Uses of Iprobenfos_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro efficacy of some fungicides for the management of Rice Blast Pathogen Magnaporthe oryzae | Moroccan Journal of Agricultural Sciences [techagro.org]
- 8. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pakbs.org [pakbs.org]
- 10. imskolkata.org [imskolkata.org]
Application Notes and Protocols: Formulation of Iprobenfos as a 40% Emulsifiable Concentrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Iprobenfos as a 40% Emulsifiable Concentrate (EC). This compound is a systemic organophosphorus fungicide with both protective and curative action, primarily used to control fungal diseases in rice and other crops.[1][2] Its mode of action involves the inhibition of fungal mycelium growth and spore germination by interfering with the biosynthesis of phospholipids, essential components of fungal cell membranes.[3]
Physicochemical Properties of this compound
A thorough understanding of the active ingredient's properties is crucial for developing a stable and effective formulation.
| Property | Value | Reference |
| Chemical Name | S-benzyl O,O-diisopropyl phosphorothioate | [1] |
| CAS Number | 26087-47-8 | [2] |
| Molecular Formula | C13H21O3PS | [2] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Light yellow oily liquid | This compound Analytical Standard |
| Solubility | Soluble in acetone, acetonitrile, methanol, and xylene (>1 kg/L ). Water solubility is 430 mg/L (20°C). | This compound 95%TC 40%EC 50%EC fungicide |
Formulation of 40% this compound Emulsifiable Concentrate
An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in a water-immiscible solvent, along with emulsifiers, to form a stable emulsion when diluted with water.[4][5][6]
Typical Formulation Composition
This table presents a typical composition for a 40% this compound EC formulation. The percentages are by weight.
| Component | Role | Typical Concentration (% w/w) | Example |
| This compound (Technical, 95% purity) | Active Ingredient | ~42.1% | - |
| Solvent | Carrier for the active ingredient | ~45-50% | Xylene, Dimethylbenzene[7], Aromatic paraffin solvents (e.g., Solvesso series)[8] |
| Emulsifier 1 (Anionic) | Promotes spontaneous emulsification and provides electrostatic stabilization | ~3-5% | Calcium dodecylbenzene sulfonate[7] |
| Emulsifier 2 (Non-ionic) | Provides steric stabilization to the emulsion | ~2-4% | Phenethyl phenol polyethoxy ether[7], Castor oil ethoxylates, Fatty alcohol ethoxylates[9] |
| Stabilizers/Adjuvants | (Optional) To improve stability and performance | As needed | - |
| Total | 100% |
Experimental Protocol for Preparation
This protocol outlines the step-by-step procedure for preparing a laboratory-scale batch of 40% this compound EC.
Materials and Equipment:
-
This compound technical grade (95% purity)
-
Solvent (e.g., Xylene)
-
Emulsifiers (e.g., Calcium dodecylbenzene sulfonate, Phenethyl phenol polyethoxy ether)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Graduated cylinders or pipettes
Procedure:
-
Solvent and Active Ingredient: Weigh the required amount of solvent into a beaker.
-
Dissolution: With continuous stirring, slowly add the weighed this compound technical to the solvent. Stir until the active ingredient is completely dissolved, resulting in a clear solution.
-
Emulsifier Addition: Add the calculated amounts of the anionic and non-ionic emulsifiers to the solution.
-
Homogenization: Continue stirring the mixture until a homogenous, clear concentrate is obtained. This process is typically carried out at room temperature (20±2°C).[10]
-
Packaging: Transfer the final formulation into a suitable, tightly sealed container.
Quality Control Protocols
To ensure the efficacy and stability of the 40% this compound EC, a series of quality control tests are essential. These protocols are based on internationally recognized CIPAC (Collaborative International Pesticides Analytical Council) methods.[11][12]
Appearance and Physical State
-
Protocol: Visually inspect the formulation in a clear container at room temperature.
-
Acceptance Criteria: The formulation should be a clear, homogenous liquid, free from any suspended matter or sedimentation.
Active Ingredient Content (Assay)
This protocol is a general guideline for the determination of this compound content using Gas Chromatography with Flame Ionization Detection (GC-FID).
Equipment and Reagents:
-
Gas Chromatograph with FID detector
-
Analytical column suitable for organophosphate pesticide analysis
-
This compound analytical standard of known purity
-
Internal standard (if necessary)
-
Appropriate solvent for dilution (e.g., Acetone)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the solvent at known concentrations.
-
Sample Preparation: Accurately weigh a sample of the 40% EC formulation and dilute it with the solvent to a concentration within the calibration range of the standard solutions.
-
GC Analysis: Inject both the standard and sample solutions into the GC system under optimized chromatographic conditions (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates).
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions to determine the concentration of the active ingredient.[13]
Acceptance Criteria: The determined percentage of this compound should be within the specified range of the target concentration (e.g., 40% ± 2%).
Emulsion Stability and Re-emulsification
This protocol is based on the CIPAC MT 36 method.[14][15]
Equipment and Reagents:
-
100 ml graduated cylinders with stoppers
-
CIPAC standard hard water
-
Water bath maintained at 30°C ± 1°C
-
Pipette
Procedure:
-
Add 95 ml of CIPAC standard hard water to a 100 ml graduated cylinder.
-
Add 5 ml of the 40% this compound EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath and let it stand undisturbed.
-
Observe and record the amount of free oil or cream separation at the top and/or sediment at the bottom after 30 minutes, 2 hours, and 24 hours.[15]
-
Re-emulsification: After 24 hours, invert the cylinder 10 times.
-
Observe if the separated phases re-emulsify to form a uniform emulsion.
Acceptance Criteria:
-
Emulsion Stability: Typically, no more than a small amount of separation (e.g., < 2 ml of cream or oil) should be observed after 2 hours.
-
Re-emulsification: The formulation should re-emulsify to a homogenous state after inversion.
pH Determination
-
Protocol: Prepare a 1% emulsion of the formulation in distilled water. Measure the pH of the emulsion using a calibrated pH meter.
-
Acceptance Criteria: The pH should be within a specified range (e.g., 4.0 - 7.5) to ensure stability and compatibility with spray equipment.
Visualization of Workflow and Mechanism
Formulation Workflow
The following diagram illustrates the key steps in the formulation of the 40% this compound Emulsifiable Concentrate.
Caption: Workflow for the formulation of 40% this compound EC.
Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis
This compound exerts its fungicidal effect by inhibiting the biosynthesis of phosphatidylcholine, a crucial component of fungal cell membranes. This disruption leads to impaired membrane integrity and ultimately, cell death.[3]
Caption: this compound inhibits phosphatidylcholine biosynthesis.
References
- 1. rayfull.com [rayfull.com]
- 2. This compound 40% EC – Systemic Fungicide for Rice and Vegetable Crops [smagrichem.com]
- 3. This compound | 26087-47-8 | Benchchem [benchchem.com]
- 4. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 6. Emulsifiable Concentrate Formulation [solutionsstores.com]
- 7. CN100391342C - Germicide composition containing azoxystrobin and this compound and its application - Google Patents [patents.google.com]
- 8. Agricultural & Farming Chemicals | Emulsifiable Concentrates | Azelis [azelis.com]
- 9. Agro – Pesticide Emulsifiers & Fertiliser Processing Chemicals - Sterling Auxiliaries Pvt. Ltd. [sterlingaux.com]
- 10. products.pcc.eu [products.pcc.eu]
- 11. Studies and Testings according to CIPAC-Methods [dev.laus.group]
- 12. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]
- 13. Analytical Method Determination of Penconazole in some Emulsifiable Concentrate (EC) Formulations Using Gas Chromatography [jppp.journals.ekb.eg]
- 14. MT 36 - Emulsion characteristics of emulsifiable concentrates [cipac.org]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: Iprobenfos Seed Treatment for Systemic Control of Rice Blast
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the use of Iprobenfos as a foliar fungicide for the control of rice blast (Magnaporthe oryzae). However, specific research and validated protocols on the use of this compound as a seed treatment for systemic control of this disease are not widely available in publicly accessible domains. The following application notes and protocols are therefore based on the known systemic properties of this compound when applied via other methods and generalized protocols for systemic fungicide seed treatments in rice. Researchers should treat the seed treatment protocol as a representative methodology that requires optimization and validation.
Introduction
Rice blast, caused by the fungus Magnaporthe oryzae, is a devastating disease that threatens global rice production. Systemic fungicides offer a promising approach for disease management by being absorbed and translocated within the plant, providing protection to newly developing tissues. This compound is an organophosphate fungicide known for its systemic activity against rice blast.[1] While typically applied as a foliar spray, its potential as a seed treatment for early-stage, systemic protection is an area of interest for research and development. Seed treatment can provide a targeted and environmentally conscious approach to disease control by reducing the overall amount of fungicide used compared to foliar applications.
This compound: Mode of Action
This compound inhibits the growth of Magnaporthe oryzae by disrupting the biosynthesis of phospholipids, which are essential components of fungal cell membranes.[2] This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and proliferation.
Quantitative Data Summary
There is a notable lack of quantitative data specifically for the efficacy of this compound as a seed treatment against rice blast. The available data primarily focuses on foliar applications. The table below summarizes the efficacy of isoprothiolane (another systemic fungicide) from a nursery treatment study to provide a reference for the potential level of control achievable with systemic fungicides applied early in the plant's life stage.
Table 1: Efficacy of Systemic Fungicide Nursery Treatment Against Rice Blast
| Fungicide | Application Method | Target | Control Value (%) | Phytotoxicity | Reference |
| Isoprothiolane | Nursery Box Treatment | Neck Blast | 47.5 | None Observed | [3] |
Note: This data is for Isoprothiolane, not this compound, and is intended to be illustrative of the potential of early-stage systemic fungicide application.
Experimental Protocols
Due to the lack of specific published protocols for this compound seed treatment for systemic blast control, the following is a generalized protocol adapted from established methods for other systemic fungicides in rice.[4][5][6][7][8]
Protocol 1: General Seed Treatment with a Systemic Fungicide for Rice
Objective: To treat rice seeds with a systemic fungicide to evaluate its efficacy in providing systemic protection against Magnaporthe oryzae.
Materials:
-
High-quality certified rice seeds of a blast-susceptible variety
-
Technical grade this compound (or other systemic fungicide)
-
Wetting agent/polymer sticker
-
Fungicide slurry applicator or a rotating drum mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and respiratory protection
-
Sterile distilled water
-
Drying trays or screens
Procedure:
-
Seed Selection and Preparation: Start with high-quality rice seeds that are free from mechanical damage and have a high germination rate.
-
Fungicide Slurry Preparation:
-
Calculate the required amount of fungicide based on the seed weight. A general starting point for many fungicides is 2-3 grams of active ingredient per kilogram of seed.[4] Note: The optimal concentration for this compound as a seed treatment needs to be determined experimentally.
-
Prepare a slurry by mixing the calculated amount of fungicide with a small volume of water. The addition of a commercial wetting agent or polymer sticker is recommended to ensure uniform coating and adherence to the seed surface. A common ratio is 5 ml of water per kilogram of seed.[4]
-
-
Seed Coating:
-
Place the seeds in a seed treater or a rotating drum.
-
Gradually add the fungicide slurry while the mixer is in motion to ensure even coating of all seeds.
-
Continue mixing for several minutes until all seeds are uniformly covered.
-
-
Drying:
-
Spread the treated seeds in a thin layer on drying trays or screens in a well-ventilated area, away from direct sunlight.
-
Allow the seeds to air-dry completely before sowing.
-
-
Sowing and Plant Growth:
-
Sow the treated seeds in pots or field plots according to standard agricultural practices for the region.
-
Include an untreated control group for comparison.
-
Maintain optimal conditions for rice growth.
-
-
Inoculation with Magnaporthe oryzae:
-
At a specific time point post-germination (e.g., 2-3 leaf stage), inoculate the rice seedlings with a spore suspension of Magnaporthe oryzae.
-
-
Disease Assessment:
-
After an incubation period (typically 5-7 days), assess the incidence and severity of rice blast disease.
-
Disease severity can be scored using a standard rating scale (e.g., 0-9 scale).
-
-
Data Analysis:
-
Statistically analyze the disease severity data to compare the level of protection provided by the fungicide seed treatment against the untreated control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to treat seeds - IRRI Rice Knowledge Bank [knowledgebank.irri.org]
- 5. Frontiers | Seed Treatment With Systemic Fungicides: Time for Review [frontiersin.org]
- 6. cuvillier.de [cuvillier.de]
- 7. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]
- 8. Seed Treatment With Systemic Fungicides: Time for Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Iprobenfos Translocation in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the translocation of the fungicide Iprobenfos in plant tissues, with a particular focus on rice (Oryza sativa). The protocols outlined below cover experimental design, sample preparation, analytical quantification, and data interpretation.
Introduction
This compound is an organophosphate fungicide widely used in agriculture to control various fungal diseases in crops like rice. Understanding its uptake from the soil, translocation within the plant, and accumulation in different tissues is crucial for evaluating its efficacy, assessing potential phytotoxicity, and ensuring food safety. The following protocols provide a framework for conducting robust studies to determine the mobility and distribution of this compound in plants.
Key Concepts in Translocation Assessment
Two primary metrics are used to quantify the translocation of substances from the soil into plant tissues:
-
Bioconcentration Factor (BCF): This factor indicates the accumulation of a substance in the plant from the surrounding environment (e.g., soil). It is calculated as the ratio of the concentration of the substance in the plant tissue to its concentration in the soil. A BCF value greater than 1 suggests that the plant accumulates the substance at a higher concentration than is present in the soil.
-
Translocation Factor (TF): This factor, also known as the transfer factor, measures the ability of a plant to move a substance from its roots to its aerial parts (shoots, leaves, and grains). It is calculated as the ratio of the concentration of the substance in the shoot to its concentration in the root. A TF value greater than 1 indicates efficient translocation from roots to shoots.
Experimental Workflow for this compound Translocation Study
The overall workflow for assessing this compound translocation in rice plants is depicted in the following diagram.
Caption: Experimental workflow for assessing this compound translocation in plants.
Experimental Protocols
The following are detailed protocols for conducting a study on this compound translocation in rice.
Protocol 1: Rice Cultivation and this compound Application (Soil-Based)
-
Plant Material: Use a certified rice variety (e.g., Oryza sativa L. cv. Nipponbare) to ensure genetic uniformity.
-
Soil Preparation: Prepare a standard paddy soil mixture. If the experiment requires controlled this compound levels, use an artificial soil mixture (e.g., sand, perlite, and peat moss) to minimize background contamination.
-
Potting and Growth: Sow pre-germinated rice seeds in pots containing the prepared soil. Grow the plants in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and photoperiod for rice cultivation.
-
This compound Application: After a suitable growth period (e.g., 21 days), apply a known concentration of this compound to the soil. The application can be done by incorporating a granular formulation into the soil or by drenching the soil with a liquid formulation. A control group with no this compound application is essential.
-
Incubation and Monitoring: Maintain the plants under controlled conditions for a defined period (e.g., 7, 14, and 21 days post-application). Monitor the plants regularly for any signs of phytotoxicity.
-
Harvesting: At each time point, harvest the plants from both the treated and control groups. Carefully uproot the plants to keep the root system intact.
Protocol 2: Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis in food and environmental samples.
-
Tissue Separation: Separate the harvested rice plants into different tissues: roots, shoots (stems), leaves, and, if applicable, grains.
-
Washing: Thoroughly wash the roots with deionized water to remove any adhering soil particles.
-
Homogenization: Chop the separated plant tissues into small pieces and homogenize them using a high-speed blender or a homogenizer to obtain a uniform sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Protocol 3: Analytical Quantification (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound.
-
Instrumentation: Use a GC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation of this compound from matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Prepare matrix-matched calibration standards to compensate for any matrix effects. The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Data Presentation and Interpretation
The quantitative data obtained from the analysis should be summarized in tables for easy comparison and interpretation.
Table 1: Illustrative this compound Residue Concentrations in Rice Tissues
| Plant Tissue | This compound Concentration (mg/kg) at Day 7 | This compound Concentration (mg/kg) at Day 14 | This compound Concentration (mg/kg) at Day 21 |
| Soil (Initial) | 5.00 | 5.00 | 5.00 |
| Root | 2.15 | 1.89 | 1.65 |
| Shoot (Stem) | 0.85 | 1.02 | 1.15 |
| Leaf | 0.42 | 0.68 | 0.89 |
| Grain | Not Applicable | Not Applicable | 0.05 |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical translocation patterns of systemic fungicides in rice. Actual values will vary depending on experimental conditions.
Table 2: Calculated Bioconcentration and Translocation Factors for this compound
| Factor | Day 7 | Day 14 | Day 21 |
| BCF (Root) | 0.43 | 0.38 | 0.33 |
| BCF (Shoot) | 0.17 | 0.20 | 0.23 |
| TF (Shoot/Root) | 0.40 | 0.54 | 0.70 |
Disclaimer: The data presented in this table is for illustrative purposes only.
Interpretation of Results:
-
The Bioconcentration Factor (BCF) values in the illustrative data are less than 1, suggesting that this compound does not accumulate in rice tissues to a great extent relative to the soil concentration under these hypothetical conditions.
-
The Translocation Factor (TF) values are less than 1, indicating that while this compound is taken up by the roots, its movement to the shoots is somewhat restricted in this illustrative example. An increasing TF over time might suggest a slow but continuous translocation process.
Signaling Pathways and Logical Relationships
The translocation of this compound in a plant is a complex process influenced by various physiological and physicochemical factors. The following diagram illustrates the key relationships.
Caption: Factors influencing this compound translocation in plants.
These detailed application notes and protocols provide a comprehensive guide for researchers and scientists to design and execute experiments for assessing this compound translocation in plant tissues. The provided methodologies, data presentation formats, and conceptual diagrams will aid in generating reliable and interpretable results for risk assessment and regulatory purposes.
Troubleshooting & Optimization
Technical Support Center: Overcoming Iprobenfos Resistance in Magnaporthe oryzae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to iprobenfos resistance in Magnaporthe oryzae, the causal agent of rice blast disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound against Magnaporthe oryzae?
A1: this compound is a systemic organophosphate fungicide that primarily acts by inhibiting phospholipid biosynthesis.[1][2] Specifically, it interferes with the transmethylation process in the biosynthesis of phosphatidylcholine, a crucial component of fungal cell membranes.[3] This disruption of membrane synthesis and integrity leads to the inhibition of fungal growth and, ultimately, cell death.
Q2: What are the known or suspected molecular mechanisms of this compound resistance in M. oryzae?
A2: While specific gene mutations conferring this compound resistance are not extensively detailed in recent literature, resistance to organophosphate fungicides like this compound in fungi can generally be attributed to several mechanisms:
-
Target Site Modification: Alterations in the enzymes involved in the phosphatidylcholine biosynthesis pathway could reduce the binding affinity of this compound, rendering it less effective.
-
Metabolic Detoxification: Increased expression or activity of detoxification enzymes, such as cytochrome P450 monooxygenases, can lead to the breakdown of this compound into non-toxic metabolites before it reaches its target site.[4][5]
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Efflux Pump Overexpression: Overexpression of ATP-binding cassette (ABC) or other multidrug resistance (MDR) transporters can actively pump this compound out of the fungal cell, preventing it from reaching a toxic intracellular concentration.
-
Cross-Resistance: Studies have shown a significant positive correlation between resistance to this compound and edifenphos, another phosphorothiolate fungicide.[6] This suggests a common resistance mechanism is likely at play for this class of fungicides.
Q3: Are there known synergists that can help overcome this compound resistance?
A3: While specific synergists registered for use with this compound are not commonly documented, the use of synergists is a known strategy to combat fungicide resistance.[7][8] For resistance mechanisms involving metabolic detoxification or efflux pumps, specific inhibitors can restore sensitivity. For example, inhibitors of cytochrome P450 enzymes or efflux pumps could potentially increase the efficacy of this compound against resistant strains.[8] Combining this compound with fungicides that have a different mode of action is also a recommended resistance management strategy.[1]
Troubleshooting Guides
Problem: My M. oryzae isolates show reduced sensitivity to this compound in the lab. How can I confirm and characterize this resistance?
Solution: A systematic approach is needed to confirm and characterize suspected resistance. This involves determining the sensitivity profile of your isolates compared to a known sensitive strain and investigating the potential underlying mechanisms.
Caption: Experimental workflow for confirming and investigating this compound resistance.
Problem: I have confirmed this compound resistance. What are my options for controlling M. oryzae?
Solution: Once resistance is confirmed, an integrated management strategy is crucial. Relying solely on this compound will likely be ineffective.
-
Fungicide Rotation: Immediately switch to or rotate with fungicides that have a different mode of action (i.e., a different FRAC group). This prevents the selection of resistant individuals.
-
Use of Mixtures: Apply tank-mixes of this compound with a fungicide from a different group. This can be effective if resistance to one of the components already exists.[8]
-
Alternative Fungicides: Consider using alternative effective fungicides against M. oryzae. (See Table 2).
-
Integrated Pest Management (IPM): Combine chemical control with non-chemical methods, such as using resistant rice cultivars, managing water and nutrient levels, and practicing good field sanitation to reduce disease pressure.
Data Presentation
Table 1: Sensitivity Profile of Magnaporthe oryzae to this compound
This table summarizes the sensitivity data for this compound against wild-type (sensitive) and less-sensitive field populations of M. oryzae. The data is based on Minimum Inhibitory Concentration (MIC) values, from which EC50 values are derived to represent the concentration required to inhibit 50% of growth.
| Isolate Type | This compound Concentration (µg/mL) | Description | Reference |
| Sensitive (Wild-Type) | MIC: 55 (EC50 estimated < 55) | Representative sensitive isolates show no growth at this concentration. | [6] |
| Less-Sensitive Field Isolates | MIC: > 55 (EC50 estimated > 55) | A significant portion (up to 84%) of field isolates show growth at 55 µg/mL, indicating reduced sensitivity. | [6] |
Note: EC50 values are estimated based on the provided MIC data. Actual EC50 will vary between individual isolates.
Table 2: Alternative Fungicides for Management of Rice Blast
| Fungicide Class (FRAC Group) | Active Ingredient | Mode of Action |
| Melanin Biosynthesis Inhibitors (MBI) | Tricyclazole | Inhibits melanin biosynthesis in the appressoria. |
| Sterol Biosynthesis Inhibitors (SBI) | Tebuconazole, Propiconazole | Inhibit ergosterol biosynthesis, a key component of fungal cell membranes. |
| Quinone outside Inhibitors (QoI) | Azoxystrobin, Trifloxystrobin | Inhibit mitochondrial respiration, blocking ATP synthesis. |
| Carboxamides (SDHI) | Pydiflumetofen | Inhibit mitochondrial respiration by targeting the succinate dehydrogenase enzyme complex.[9][10] |
Key Signaling Pathway
This compound disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of phosphatidylcholine, a major phospholipid.
Caption: this compound inhibits a key enzyme in phosphatidylcholine synthesis.
Experimental Protocols
Protocol 1: Determination of EC50 for this compound
This protocol outlines the steps for determining the half-maximal effective concentration (EC50) of this compound against M. oryzae isolates using a mycelial growth assay on fungicide-amended agar.
Materials:
-
Pure cultures of M. oryzae isolates (test isolates and a known sensitive control).
-
Potato Dextrose Agar (PDA) medium.
-
This compound stock solution (e.g., 10,000 µg/mL in acetone or DMSO).
-
Sterile petri dishes (90 mm).
-
Sterile distilled water.
-
Sterile cork borer (5 mm diameter).
-
Incubator set to 25-28°C.
Methodology:
-
Prepare Fungicide-Amended Media:
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations. Add the same volume of solvent (acetone/DMSO) to the control plates (0 µg/mL).
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify. Prepare at least three replicate plates per concentration for each isolate.
-
-
Inoculation:
-
Use a sterile 5 mm cork borer to cut mycelial plugs from the actively growing margin of a 7-10 day old M. oryzae culture.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
-
Incubation:
-
Seal the plates with paraffin film and incubate them in the dark at 25-28°C.
-
-
Data Collection:
-
Measure the colony diameter (in two perpendicular directions) of each plate after the colony on the control plate has reached approximately 70-80% of the plate diameter (usually 5-7 days).
-
Calculate the average diameter for each replicate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100
-
Use statistical software to perform a probit or log-logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.
-
From the regression analysis, determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth.
-
References
- 1. Toxicity and Uses of Iprobenfos_Chemicalbook [chemicalbook.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The roles of Magnaporthe oryzae avirulence effectors involved in blast resistance/susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MoMCP1, a Cytochrome P450 Gene, Is Required for Alleviating Manganese Toxin Revealed by Transcriptomics Analysis in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Synergistic Agents to Reduce Fungicide Resistance and Health Risks | National Agricultural Library [nal.usda.gov]
- 8. gcsaa.org [gcsaa.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiple mutations in succinate dehydrogenase subunits conferring resistance to fungicide Pydiflumetofen in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iprobenfos Application Timing for Rice Growth Stages
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the optimal application timing of Iprobenfos for managing key fungal diseases in rice. The information is presented in a question-and-answer format to address specific experimental and troubleshooting queries.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended window for this compound application to control rice blast and sheath blight?
A1: The critical window for this compound application to manage both rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani) is between the late tillering stage and the heading stage of rice development. For sheath blight specifically, fungicide applications are typically recommended from panicle differentiation to heading, with the boot stage often being the most effective time for application. To effectively manage neck and panicle blast, preventive sprays are often required, with the heading stage being a critical application point if only one application is feasible.
Q2: At which specific growth stage is this compound most effective against sheath blight?
A2: While a broad window exists, research indicates that for sheath blight, the most effective timing for a single fungicide application is the boot stage (when the panicle is 2-4 inches within the flag leaf sheath). Applying fungicides too early, such as at the green ring stage (panicle initiation), may not provide lasting protection until maturity, potentially leading to a faster progression of the disease later in the season. Applications made at the boot and heading stages have been shown to significantly reduce disease severity.
Q3: How does the timing of this compound application impact its efficacy against rice blast?
A3: For rice blast, timing is crucial and often depends on disease pressure and the specific type of blast being targeted. To manage leaf blast, scouting should begin from the late tillering stage. For neck and panicle blast, which can cause significant yield loss, applications at the boot and heading (50-70% heads emerged) stages are critical. Some studies have shown that two applications, one at late tillering and a second spray 7-10 days later, can be effective.
Q4: What is the mode of action of this compound?
A4: this compound is a systemic organophosphorus fungicide. Its primary mode of action is the inhibition of phospholipid biosynthesis in fungi. This disruption of cell membrane synthesis leads to the cessation of fungal growth and development.
Troubleshooting Guide
Q1: I applied this compound, but the disease symptoms continue to spread. What could be the issue?
A1: Several factors could contribute to this:
-
Application Timing: The application may have been made too late, after the pathogen was well-established. For protective fungicides, application before or at the very early stages of infection is critical. For systemic fungicides like this compound, application at the optimal growth stage (late tillering to booting) is key for effective translocation and protection.
-
Fungicide Rate: Using a lower-than-recommended rate may not provide adequate control, especially under high disease pressure. Higher labeled rates are generally more effective and provide a longer period of protection.
-
Canopy Coverage: Inadequate water volume or poor spray technique can result in poor coverage of the plant canopy, leaving some parts unprotected. For aerial applications, 5-7 gallons per acre and for ground applications, up to 10 gallons per acre are recommended to ensure thorough coverage.
-
Fungicide Resistance: Continuous use of fungicides with the same mode of action can lead to the development of resistant pathogen populations. It is important to rotate or tank-mix fungicides with different FRAC codes.
-
Environmental Conditions: High rainfall shortly after application can wash off the product before it is fully absorbed. Favorable weather for disease development (high humidity and warm temperatures) can also lead to increased disease pressure that may overwhelm the fungicide's efficacy.
Q2: I've observed some phytotoxicity symptoms in my rice plots after this compound application. What are the signs and what can be done?
A2: Phytotoxicity from fungicides can manifest as stunting, excessive tillering, leaf discoloration (dark green), and stem brittleness. While this compound is generally safe for rice, incorrect dosage or application under stressful environmental conditions can potentially lead to phytotoxicity. If you suspect phytotoxicity, it is crucial to rule out other causes such as herbicide damage or nutrient deficiencies. If phytotoxicity is confirmed, the primary management strategy is to allow the plants to recover. In severe cases in flooded paddies, draining the field to allow the soil to oxygenate can help in the breakdown of the chemical, but this may lead to other issues like nitrogen loss and increased weed pressure. Always adhere to the recommended application rates and avoid spraying during extreme weather conditions.
Q3: How can I avoid the development of fungicide resistance to this compound?
A3: To mitigate the risk of fungicide resistance, implement an integrated disease management (IDM) approach:
-
Rotate Fungicides: Alternate this compound with fungicides that have a different mode of action (different FRAC group).
-
Use Tank Mixes: In some cases, tank-mixing this compound with a fungicide from a different group can be effective.
-
Follow Labeled Rates: Using sublethal doses can contribute to the selection of resistant fungal strains.
-
Scout Fields: Only apply fungicides when necessary based on scouting and disease thresholds.
-
Utilize Resistant Cultivars: Planting rice varieties with genetic resistance to prevalent diseases can reduce the reliance on fungicides.
-
Cultural Practices: Employ cultural practices that reduce disease pressure, such as proper water management, balanced nutrient application, and sanitation.
Data Presentation
The following table summarizes data from a field experiment evaluating the efficacy of this compound 48% EC against rice sheath blight.
| Treatment | Dose (ml/L) | Sheath Blight Severity (%) | Grain Yield ( kg/ha ) |
| This compound 48% EC | 1.0 | 29.27 | 5199 |
| Control (Untreated) | - | 47.83 | 4141 |
Data adapted from a pooled analysis of three seasons. The fungicide was applied at the booting stage.[1][2]
Experimental Protocols
Protocol for Evaluating Fungicide Efficacy against Rice Sheath Blight
-
Experimental Design: The experiment should be laid out in a Randomized Complete Block Design (RCBD) with a minimum of three replications.
-
Plot Size: A standard plot size of 5m x 3m with a 1m spacing between plots is recommended.
-
Cultivar Selection: Use a rice cultivar that is susceptible to sheath blight to ensure adequate disease pressure for evaluation.
-
Inoculation: In the absence of natural high disease pressure, artificial inoculation with Rhizoctonia solani may be necessary. This is typically done at the maximum tillering stage.
-
Treatments:
-
Untreated control.
-
This compound applied at different growth stages (e.g., late tillering, panicle initiation, early booting, heading).
-
A standard check fungicide for comparison.
-
-
Fungicide Application: Apply fungicides as a foliar spray using a calibrated sprayer to ensure uniform coverage. The application volume should be adjusted based on the crop canopy.
-
Data Collection:
-
Disease Severity: Record sheath blight severity at regular intervals (e.g., 7, 14, and 21 days after the final application) using a standard rating scale (e.g., 0-9 scale). Calculate the Percent Disease Index (PDI).
-
Yield and Yield Components: At maturity, harvest the central area of each plot to determine grain yield. Also, record yield components such as the number of effective tillers per hill, panicle length, and 1000-grain weight.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means.
Visualizations
Caption: Decision workflow for this compound application timing.
Caption: this compound inhibits phospholipid biosynthesis.
References
Enhancing Iprobenfos performance under high disease pressure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Iprobenfos, particularly in challenging experimental conditions characterized by high disease pressure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a systemic organophosphorus fungicide. Its primary mode of action is the inhibition of phospholipid biosynthesis, a critical process for the formation of fungal cell membranes.[1] By disrupting this pathway, this compound effectively halts the growth and proliferation of susceptible fungi.
Q2: Which fungal pathogens is this compound most effective against?
A2: this compound is predominantly used to control rice blast disease, caused by Pyricularia oryzae (also known as Magnaporthe oryzae), and sheath blight, caused by Rhizoctonia solani.
Q3: What are the key factors that can reduce the performance of this compound under high disease pressure?
A3: Several factors can negatively impact the efficacy of this compound, especially in environments with high disease pressure:
-
Fungicide Resistance: The development of resistance in fungal populations is a primary cause of reduced performance. Continuous and sole reliance on this compound can select for resistant strains.
-
Suboptimal Application Timing: this compound has both protective and curative properties. However, under high disease pressure, preventive applications before widespread infection are crucial for optimal results.
-
Environmental Conditions: High humidity and low night-time temperatures create an ideal environment for the proliferation of rice blast, potentially overwhelming the fungicide's capacity to control the disease.
-
Poor Application Coverage: As a systemic fungicide, this compound is translocated within the plant. However, thorough coverage during application is still necessary to ensure adequate uptake.
Q4: What are the best practices for managing this compound resistance?
A4: To mitigate the risk of resistance development, the following strategies are recommended:
-
Fungicide Rotation: Avoid the consecutive use of this compound. Instead, rotate with fungicides from different Fungicide Resistance Action Committee (FRAC) groups that have different modes of action.
-
Tank Mixing: In situations with a history of resistance or under high disease pressure, tank-mixing this compound with a fungicide from a different FRAC group can be an effective strategy.
-
Adherence to Recommended Dosages: Using this compound at the recommended label rates is crucial. Sub-lethal doses can accelerate the development of resistance.
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant crop varieties, proper water management, and balanced nutrient application to reduce overall disease pressure.
Troubleshooting Guide
Problem: Reduced or no efficacy of this compound observed in my experiment despite correct application.
| Possible Cause | Troubleshooting Steps |
| Fungal Resistance | 1. Confirm Resistance: Collect fungal isolates from the experimental area and perform an in-vitro sensitivity assay to determine the EC50 value for this compound. A significantly higher EC50 value compared to a known sensitive isolate suggests resistance. 2. Switch Fungicide: If resistance is confirmed, discontinue the use of this compound and select a fungicide with a different mode of action. |
| High Disease Pressure | 1. Assess Environmental Conditions: Evaluate if the experimental conditions (e.g., high humidity, temperature) are highly conducive to disease development. 2. Increase Application Frequency: Under severe disease pressure, the interval between applications may need to be shortened. Refer to established protocols or conduct a dose-response study to optimize the application schedule. 3. Combine with Other Control Methods: Implement integrated management strategies, such as using more resistant plant varieties or adjusting environmental controls if possible. |
| Improper Application | 1. Verify Application Technique: Ensure that the application method provides thorough coverage of the plant material. 2. Check Spray Solution pH: The stability and efficacy of some fungicides can be affected by the pH of the spray solution. While this compound is relatively stable in acidic conditions, it can degrade in alkaline solutions.[2] Check the pH of your water source and adjust if necessary. |
| Incorrect Timing | 1. Review Application Timing: For protective action, this compound should be applied before the onset of disease symptoms. For curative action, it should be applied at the first sign of disease. Under high pressure, a preventative approach is more effective. |
Quantitative Data
Table 1: Comparative In-Vitro Efficacy (EC50) of Various Fungicides Against Pyricularia oryzae and Rhizoctonia solani
Disclaimer: The following table provides EC50 values for various fungicides as reported in the literature. Specific EC50 values for this compound were not available in the searched literature. This data is for comparative purposes to understand the range of efficacy of different fungicide classes.
| Fungicide | Target Pathogen | EC50 (mg/L or µg/mL) | Reference |
| Hexaconazole | Rhizoctonia solani | 0.0386 µg/mL | [3] |
| Thifluzamide | Rhizoctonia solani | 0.0659 µg/mL | [3] |
| Difenoconazole | Rhizoctonia solani | 0.663 µg/mL | [3] |
| Azoxystrobin | Rhizoctonia solani | 1.508 µg/mL | [3] |
| Compound 3u | Rhizoctonia solani | 3.44 mg/L | [4] |
| Carvacrol (CA) | Rhizoctonia solani | 7.38 mg/L | [4] |
| Phenazine-1-carboxylic acid (PCA) | Rhizoctonia solani | 11.62 mg/L | [4] |
Table 2: Efficacy of Combination Fungicides on Mycelial Growth Inhibition of Pyricularia oryzae
| Fungicide Combination | Percent Inhibition (%) | Reference |
| Tricyclazole 18% + Mancozeb 62% WP | 100% | [5] |
| Mancozeb 50% + Carbendazim 25% WS | 100% | [5] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | High | [6] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | High | [6] |
Experimental Protocols
Protocol 1: In-Vitro Efficacy of this compound using the Poisoned Food Technique
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Pure culture of the target fungus (Pyricularia oryzae or Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound technical grade
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in sterile distilled water.
-
Poisoned Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the medium to cool to approximately 45-50°C.
-
Create a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 ppm) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.
-
Prepare a control set of PDA plates without any fungicide.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a 7-10 day old pure culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Aseptically place the mycelial disc at the center of each prepared Petri dish (both poisoned and control).
-
-
Incubation: Incubate the inoculated plates at 25-28°C for 5-7 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Data Collection:
-
Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where: C = Average colony diameter in the control plate T = Average colony diameter in the treated plate
-
Determine the EC50 value by plotting the percent inhibition against the log of the fungicide concentration and performing a probit analysis.
-
Protocol 2: Field Trial for Evaluating this compound Efficacy Against Rice Blast
Objective: To assess the performance of this compound in controlling rice blast under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with at least three replications.
-
Plot Size: Dependent on the experimental setup, but a common size is 5m x 3m.
-
Test Crop: A rice variety known to be susceptible to rice blast.
Treatments:
-
This compound at the recommended application rate.
-
A standard fungicide with known efficacy for comparison.
-
An untreated control (sprayed with water only).
Procedure:
-
Crop Establishment: Cultivate the rice crop according to standard agronomic practices for the region.
-
Application of Treatments:
-
Begin fungicide applications at the late tillering or early booting stage, or at the first appearance of disease symptoms.
-
Apply treatments using a calibrated sprayer to ensure uniform coverage.
-
Typically, two to three applications are made at 10-15 day intervals, depending on disease pressure and weather conditions.
-
-
Disease Assessment:
-
Record the disease severity of leaf blast at regular intervals (e.g., 7-10 days after each application) using a standard disease rating scale (e.g., 0-9 scale).
-
Assess neck blast incidence at the late grain-filling stage by counting the number of infected panicles per unit area.
-
-
Yield Data Collection:
-
At crop maturity, harvest the central area of each plot to avoid edge effects.
-
Record the grain yield and adjust for moisture content.
-
-
Data Analysis:
-
Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to compare the performance of the different treatments.
-
Visualizations
Caption: this compound mode of action: Inhibition of the Kennedy Pathway for phosphatidylcholine biosynthesis.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. ijcmas.com [ijcmas.com]
Fungicide rotation strategies to manage Iprobenfos resistance development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on fungicide rotation strategies to manage Iprobenfos resistance, particularly in the context of rice blast caused by Pyricularia oryzae.
Frequently Asked Questions (FAQs)
Q1: What is the Mode of Action (MoA) and FRAC Group for this compound?
This compound is an organophosphorus, systemic fungicide with protective and curative properties. Its proposed mode of action is the inhibition of phospholipid synthesis, which is crucial for fungal cell membrane integrity. According to the Fungicide Resistance Action Committee (FRAC), this compound belongs to Group 6 , classified under phospholipid biosynthesis inhibitors. This specific MoA makes it important to rotate with fungicides from different FRAC groups to prevent the selection of resistant fungal strains.
Q2: What are the core principles of a fungicide rotation program to manage this compound resistance?
The primary goal of a rotation strategy is to prevent or delay the development of resistance by minimizing the continuous use of fungicides with the same mode of action.[1] Key principles include:
-
Alternate MoA: The most critical principle is to rotate this compound (FRAC Group 6) with fungicides from different FRAC groups. Avoid sequential applications of fungicides from the same group.[1]
-
Limit Applications: Reduce the total number of applications of any single-site mode of action fungicide within a growing season.[2]
-
Use Mixtures: When appropriate, use pre-packaged mixtures or tank-mix this compound with a multi-site fungicide (designated with 'M' by FRAC) to broaden the spectrum of control and reduce selection pressure.
-
Incorporate Non-Chemical Controls: Integrate cultural practices, such as using resistant rice cultivars and proper field sanitation, to reduce overall disease pressure and reliance on fungicides.[3]
-
Preventative Application: Apply fungicides preventively, based on disease forecasting models, rather than curatively when the pathogen population is already high.[4]
Q3: Which fungicide groups are suitable rotation partners for this compound (FRAC Group 6)?
To effectively manage resistance, this compound should be rotated with fungicides that have different target sites. Suitable rotation partners for controlling rice blast include:
-
Quinone Outside Inhibitors (QoIs) - FRAC Group 11: Includes fungicides like Azoxystrobin and Trifloxystrobin. These are highly effective but also at high risk for resistance, making strict rotation essential.[5][6]
-
Demethylation Inhibitors (DMIs) - FRAC Group 3: This group includes fungicides such as Tebuconazole, Propiconazole, and Difenoconazole. They have a medium risk of resistance development.[5][6]
-
Melanin Biosynthesis Inhibitors (MBIs) - FRAC Group 16: Tricyclazole is a key fungicide in this group, targeting a different pathway essential for pathogen infection.[7]
-
Succinate Dehydrogenase Inhibitors (SDHIs) - FRAC Group 7: A newer class of fungicides with a medium to high risk of resistance.[6]
-
Multi-site Inhibitors - FRAC Group M: Fungicides like Chlorothalonil and Mancozeb act on multiple metabolic pathways in the fungus, making them low-risk partners for resistance management.
Q4: What are the potential mechanisms of fungal resistance to organophosphate fungicides like this compound?
While the specific molecular mechanisms for this compound resistance are less characterized than for other fungicide classes, research points to several potential non-target site mechanisms in fungi:
-
Metabolic Detoxification: The fungus may develop the ability to rapidly metabolize or detoxify the fungicide before it can reach its target site.[8] This can involve the overexpression of enzymes like cytochrome P450 monooxygenases.
-
Reduced Uptake: Changes in the fungal cell membrane's permeability can slow the absorption of the fungicide.[9]
-
Active Efflux: The fungus may overexpress transporter proteins (efflux pumps), such as ATP-Binding Cassette (ABC) transporters, which actively pump the fungicide out of the cell before it can cause harm.[10][11]
-
Target Site Alteration: Although less common for this class, a mutation in the gene encoding the target enzyme for phospholipid synthesis could prevent the fungicide from binding effectively.[8][9]
Troubleshooting Guides
Q5: My this compound application shows reduced efficacy. How do I experimentally confirm resistance in a fungal isolate?
If you suspect resistance, a systematic laboratory bioassay is required to quantify the sensitivity of your fungal isolates. The standard method is an in-vitro fungicide sensitivity assay to determine the Effective Concentration that inhibits 50% of growth (EC50).[12][13] A significant increase in the EC50 value compared to a known sensitive (baseline) isolate indicates resistance.
Experimental Protocol: In-Vitro Fungicide Sensitivity Assay (Poisoned Food Technique)
This protocol details a method for determining the EC50 value of this compound against Pyricularia oryzae.
1. Materials and Media Preparation:
-
Pure culture of P. oryzae (both test isolate and a known sensitive isolate).
-
Potato Dextrose Agar (PDA) or Oatmeal Agar (OA).[14]
-
Technical grade this compound.
-
Sterile distilled water and appropriate solvent (e.g., acetone or ethanol) for the fungicide stock solution.
-
Sterile petri dishes, flasks, pipettes, and cork borer (5 mm).
2. Preparation of Fungicide Stock and Amended Media:
-
Prepare a high-concentration stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent.
-
Autoclave the PDA/OA medium and cool it to about 50-55°C in a water bath.
-
Create a dilution series from the stock solution. To prepare the "poisoned" media, add precise volumes of the fungicide dilutions to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).[15] The control plate (0 mg/L) should contain only the solvent at the same concentration used in the treated plates.
-
Pour the amended media into sterile petri dishes and allow them to solidify.
3. Inoculation and Incubation:
-
From the leading edge of an actively growing 7-day-old culture of P. oryzae, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate and the control plate.
-
Use 3-4 replicate plates for each concentration.
-
Incubate the plates at 28 ± 2°C in the dark for 7-10 days.[16]
4. Data Collection and Analysis:
-
Measure the colony diameter (in two perpendicular directions) for each plate.
-
Calculate the Percent Inhibition of Radial Growth for each concentration using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where: C = Average colony diameter of the control, and T = Average colony diameter of the treatment.
-
-
To determine the EC50 value, perform a probit or logistic regression analysis by plotting the percent inhibition against the log-transformed fungicide concentrations.[17] Statistical software like R (with the 'drc' package), SAS, or GraphPad Prism can be used for this calculation.[12]
Q6: My in-vitro assay confirms a high EC50 value. What are the next steps to characterize the resistance mechanism?
Once quantitative resistance is confirmed, further experiments can elucidate the underlying mechanism.
-
Step 1: Assess for Cross-Resistance: Test the resistant isolates against fungicides from different FRAC groups to determine if the resistance is specific to this compound or if it extends to other chemical classes, which might suggest a general mechanism like efflux pump overexpression.
-
Step 2: Synergist/Inhibitor Assays: To investigate metabolic resistance, conduct the sensitivity assay again in the presence of an inhibitor of detoxification enzymes (e.g., piperonyl butoxide for P450 enzymes). A significant reversal of resistance in the presence of the inhibitor points towards a detoxification mechanism.
-
Step 3: Gene Expression Analysis: Use quantitative PCR (qPCR) to analyze the expression levels of genes known to be involved in resistance, such as those encoding ABC transporters or cytochrome P450 enzymes.[10] Compare the expression levels in your resistant isolate to those in a sensitive baseline isolate.
-
Step 4: Target Site Sequencing: If a target site mutation is suspected, sequence the gene encoding the target protein in both resistant and sensitive isolates to identify any mutations that could alter fungicide binding.
Data Presentation
Table 1: In-Vitro Efficacy of Alternative Fungicides Against Pyricularia oryzae
This table summarizes the mycelial growth inhibition of various fungicides that can be used in rotation with this compound. Data is compiled from studies evaluating alternatives to manage rice blast.
| Fungicide (Active Ingredient) | FRAC Group | Concentration | Mycelial Growth Inhibition (%) | Reference |
| Hexaconazole | 3 (DMI) | Recommended Dose | 100% | [18] |
| Isoprothiolane | 6 (PI) | Recommended Dose | 100% | [18] |
| Kitazin (this compound) | 6 (PI) | Recommended Dose | 100% | [18] |
| Zineb | M3 (Multi-site) | Recommended Dose | 100% | [18] |
| Pyraclostrobin | 11 (QoI) | Recommended Dose | 100% | [18] |
| Tebuconazole | 3 (DMI) | Recommended Dose | 98.3 - 100% | [18] |
| Tebuconazole + Trifloxystrobin | 3 + 11 | 150 ppm | 99.9% | [15] |
| Azoxystrobin | 11 (QoI) | 150 ppm | 99.4% | [15] |
| Carbendazim | 1 (MBC) | 150 ppm | 66.2% (Mean) | [15] |
| Tricyclazole | 16.1 (MBI-R) | 150 ppm | 63.7% (Mean) | [15] |
Note: Efficacy can vary based on isolate sensitivity, experimental conditions, and specific concentrations used.
Visualizations
Diagrams of Key Workflows and Pathways
Caption: A logical workflow for a seasonal fungicide rotation plan involving this compound (FRAC 6).
Caption: An experimental workflow for testing this compound resistance in fungal isolates.
Caption: this compound MoA and potential non-target site resistance mechanisms in a fungal cell.
References
- 1. gcsaa.org [gcsaa.org]
- 2. Fungicide Resistance | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 3. mdpi.com [mdpi.com]
- 4. CAA Fungicides | FRAC [frac.info]
- 5. vegetosindia.org [vegetosindia.org]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. fungicide resistance and its management | PPTX [slideshare.net]
- 10. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. ijpab.com [ijpab.com]
- 15. chemijournal.com [chemijournal.com]
- 16. Frontiers | Biologicals and New Generation Fungicides in the Management of Blast Disease in Rice [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. journaljabb.com [journaljabb.com]
Validation & Comparative
A Comparative Guide to Iprobenfos and Tebuconazole for Rice Blast Management
This guide provides a detailed comparison of two widely used fungicides, Iprobenfos and Tebuconazole, for the management of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. The information presented is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data.
Fungicide Profiles
This compound is an organophosphate fungicide that has been traditionally used for the control of rice blast. It acts as a choline biosynthesis inhibitor (CBI), disrupting the formation of fungal cell membranes.[1]
Tebuconazole is a triazole fungicide with broad-spectrum activity. It is a demethylation inhibitor (DMI) that interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2]
Efficacy in Rice Blast Control
Direct comparative field trial data for this compound and Tebuconazole as standalone treatments is limited in the reviewed literature. However, individual studies and trials evaluating Tebuconazole, often in combination with other fungicides, demonstrate its effectiveness. Data for Edifenphos, an organophosphate fungicide with a similar mode of action to this compound, is included to provide a relevant comparison.
Table 1: Efficacy of Tebuconazole and Other Fungicides on Rice Blast Disease Severity
| Fungicide Treatment | Concentration/Dosage | Disease Severity (%) | Percent Disease Control | Reference Study |
| Tebuconazole 25.9% EC | 0.2% | 15.97 | Not specified | Singh et al., 2019[3] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 0.07% | 11.46 | Not specified | Singh et al., 2019[3] |
| Trifloxystrobin 25% + Tebuconazole 50% WG | 0.4g/lit | 3.2 | 80.8 | Yadav et al., 2022[4] |
| Control (Untreated) | - | 69.40 | - | Singh et al., 2019[3] |
Table 2: Impact of Tebuconazole-based Fungicides on Rice Yield
| Fungicide Treatment | Concentration/Dosage | Grain Yield ( kg/ha ) | Reference Study |
| Tebuconazole 25.9% EC | 0.2% | Not specified (poor yield reported) | Singh et al., 2019[3] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 0.07% | 4102.11 | Singh et al., 2019[3] |
| Trifloxystrobin 25% + Tebuconazole 50% WG | 0.4g/lit | 4482.3 | Yadav et al., 2022[4] |
| Azoxystrobin 120 + Tebuconazole 240 SC | 830 ml/ha | 6400 | Mohiddin et al., 2021[5] |
| Control (Untreated) | - | 2116.23 | Singh et al., 2019[3] |
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Phosphatidylcholine Biosynthesis
This compound disrupts the integrity of the fungal cell membrane by inhibiting the biosynthesis of phosphatidylcholine (PC), a major phospholipid component.[1] It specifically interferes with the transmethylation process in the Kennedy pathway, which is a primary route for PC synthesis in M. oryzae.[1]
Caption: Putative signaling pathway for this compound action.
Tebuconazole: Inhibition of Ergosterol Biosynthesis
Tebuconazole is a sterol demethylation inhibitor (DMI) that targets the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane.
Caption: Tebuconazole's target in the ergosterol biosynthesis pathway.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of fungicides against rice blast in field conditions, synthesized from methodologies described in various studies.[5][6][7]
Objective: To assess the efficacy of test fungicides in controlling rice blast disease and their impact on rice yield.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of three replications for each treatment.
-
Plot Size: Standard plot sizes are maintained, for example, 40m².[5]
-
Treatments: Include different concentrations of the test fungicides, a positive control (a standard effective fungicide), and a negative control (untreated).
2. Crop Management:
-
Variety: A rice variety susceptible to blast is used to ensure adequate disease pressure.
-
Cultivation: Standard agronomic practices for the region regarding planting, fertilization, and irrigation are followed, with the exception of fungicide application in the experimental plots.
3. Fungicide Application:
-
Timing: The first application is typically done at the onset of disease symptoms or at a specific growth stage, such as the late tillering or early booting stage.[7] Subsequent applications are made at predefined intervals, commonly 15 days apart.[5]
-
Method: Foliar spray is the common method of application, ensuring thorough coverage of the plants.
4. Data Collection:
-
Disease Assessment: Disease severity and incidence are recorded at specific intervals after fungicide application (e.g., 10 days after the final spray).[3] A standard disease rating scale, such as the 0-9 scale from the International Rice Research Institute (IRRI), is used.
-
Yield Parameters: At maturity, data on various yield components are collected, including the number of productive tillers, number of filled grains per panicle, 1000-grain weight, and the total grain yield per plot.
5. Statistical Analysis:
-
The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Caption: A generalized workflow for fungicide efficacy field trials.
Conclusion
Both this compound and Tebuconazole are effective fungicides for the management of rice blast, albeit through different mechanisms of action. Tebuconazole, particularly in combination with strobilurin fungicides, has shown high efficacy in reducing disease severity and increasing grain yield in several field studies. While quantitative data for this compound is less readily available in recent literature, its historical use and known mechanism as a choline biosynthesis inhibitor confirm its role in rice blast control.
The choice of fungicide will depend on various factors including the specific field conditions, the prevalence of resistant fungal strains, and integrated pest management (IPM) strategies. For researchers and drug development professionals, the distinct signaling pathways targeted by these fungicides offer different avenues for the development of new and more effective rice blast management solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Analysis of Novel Pathogenicity-related Genes Involved in Ergosterol Biosynthesis Pathway and cAMP-PKA Signaling Pathway in Magnaporthe Oryzae - PhD thesis - Dissertation [dissertationtopic.net]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. ajar.journals.ekb.eg [ajar.journals.ekb.eg]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jagroforenviron.com [jagroforenviron.com]
A Researcher's Guide: Validating a GC-MS Method for Iprobenfos Residue Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Iprobenfos residue against a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data to aid in method selection and validation.
This compound, an organophosphate fungicide, is widely used in agriculture to protect crops from fungal diseases. Consequently, robust and reliable analytical methods are essential for monitoring its residues in various matrices. GC-MS is a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity. This guide delves into the validation parameters of a typical GC-MS method and contrasts it with an LC-MS/MS approach, providing a clear overview of their respective performance characteristics.
Performance Comparison: GC-MS/MS vs. LC-MS/MS for this compound Analysis
The following table summarizes the key performance metrics for a validated GC-MS/MS method for this compound analysis in sweet pepper and an LC-MS/MS method for its analysis in strawberries. These matrices represent different challenges in sample preparation and analysis.
| Performance Parameter | GC-MS/MS (in Sweet Pepper) | LC-MS/MS (in Strawberry) |
| Linearity (R²) | ≥ 0.99 | 0.9991[1] |
| Limit of Detection (LOD) | 0.9 - 2.0 µg/kg[2] | 0.001 mg/kg (1 µg/kg)[1] |
| Limit of Quantification (LOQ) | 3.0 - 5.7 µg/kg[2] | 0.003 mg/kg (3 µg/kg)[1] |
| Recovery (%) | 70 - 120% | 82.9 - 88.1%[1] |
| Precision (RSD%) | < 20% | 1.3 - 8.3%[1] |
Note: The performance of any analytical method can be matrix-dependent. The data presented here is for illustrative purposes and may vary based on the specific sample matrix, instrumentation, and experimental conditions.
Experimental Protocol: GC-MS Method for this compound Residue Analysis
This section outlines a typical experimental protocol for the analysis of this compound residues in a food matrix using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for extracting pesticide residues from a wide range of food matrices.[3]
-
Homogenization: A representative 10-15 g portion of the sample (e.g., fruit, vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting-out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube. The addition of salts induces phase separation between the aqueous and organic layers. The tube is shaken vigorously for another minute.
-
Centrifugation: The tube is centrifuged at a high speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer (containing the pesticides) from the solid sample debris and aqueous layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
To remove interfering matrix components such as pigments and fatty acids, a cleanup step is performed.
-
An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of sorbents. A common combination for many food matrices is primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove non-polar interferences.
-
The tube is vortexed for 30 seconds and then centrifuged for 5 minutes.
-
The cleaned-up extract is then transferred to a vial for GC-MS analysis.
GC-MS Analysis
-
Injection: A small volume (typically 1 µL) of the final extract is injected into the GC system.
-
Gas Chromatography (GC): The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different components of the sample based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This allows for the identification and quantification of this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the GC-MS analysis of this compound residues.
Signaling Pathway and Logical Relationship Diagrams
In the context of this analytical method validation, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the decision-making process for method selection.
This guide provides a foundational understanding of the validation and application of a GC-MS method for this compound residue analysis. For specific applications, further method development and validation tailored to the matrix of interest are essential. The choice between GC-MS and LC-MS/MS will ultimately depend on the specific analyte properties, matrix complexity, and the required sensitivity to meet regulatory limits.[4]
References
Comparative Efficacy of Iprobenfos and Edifenphos in the Management of Rice Sheath Blight
A Guide for Researchers and Crop Protection Scientists
This guide provides a detailed comparison of two organophosphate fungicides, iprobenfos and edifenphos, for the control of rice sheath blight, a major disease caused by the fungus Rhizoctonia solani. The information presented herein is a synthesis of available experimental data, intended to inform research and development in crop protection.
Introduction
Rice sheath blight, caused by the necrotrophic fungus Rhizoctonia solani, is a significant threat to rice production worldwide, leading to substantial yield losses.[1][2] Management of this disease often relies on the application of fungicides. Among the chemical control options, organophosphate fungicides like this compound and edifenphos have been utilized. This guide offers an objective comparison of their performance, mechanism of action, and supporting experimental data.
Mechanism of Action
Both this compound and edifenphos are systemic fungicides that belong to the organophosphate chemical class.[3][4] Their primary mode of action involves the disruption of lipid biosynthesis in the fungal pathogen, which is crucial for cell membrane integrity and function.
-
This compound: This fungicide acts by inhibiting the biosynthesis of phospholipids, a key component of fungal cell membranes.[5] Some studies also suggest that it may interfere with chitin synthesis, another vital component of the fungal cell wall.[4] It is absorbed by the plant and translocated, providing both protective and curative effects against the pathogen.[5][6]
-
Edifenphos: The primary antifungal action of edifenphos is the inhibition of phosphatidylcholine biosynthesis.[3][7][8] It specifically interferes with the transmethylation of S-adenosyl-L-methionine, a critical step in the formation of phosphatidylcholine.[8][9] This mode of action is noted to be very similar to that of this compound (also known as Kitazin P®).[8]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies evaluating the efficacy of this compound and edifenphos against rice sheath blight.
Table 1: Field Efficacy of this compound against Rice Sheath Blight
| Fungicide (Formulation) | Mean Disease Severity (%) | Mean Disease Incidence (%) | Yield ( kg/ha ) | Country/Year | Reference |
| This compound 48 EC | 29.27 | - | 6300 | India (2020-2022) | [10][11] |
| Control (Untreated) | 47.83 | - | 4141 | India (2020-2022) | [10][11] |
Note: Data is pooled from three seasons (Kharif 2020, Kharif 2021, and Rabi 2021-22).
Table 2: In Vitro Efficacy of this compound and Other Fungicides against Rhizoctonia solani
| Fungicide | Concentration (ppm) | Mycelial Growth (cm) | Mycelial Dry Weight (mg) | Reference |
| Iprobenphos | 400 | 20.10 | Not Reported | [12] |
| Hexaconazole | 200, 400 | 0.00 | 49.3 | [12][13] |
| Control | - | Not Reported | Not Reported | [12] |
Note: Edifenphos was also tested in this study, but specific quantitative results were not detailed in the available text.[12][13]
Experimental Protocols
The data presented in this guide are derived from standard methodologies used in fungicide evaluation.
A. In Vitro Fungicide Evaluation: Poisoned Food Technique
This method is used to assess the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.
-
Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.
-
Fungicide Incorporation: The test fungicide (e.g., this compound 50% EC, Edifenphos 50% EC) is added to the molten agar at desired concentrations (e.g., 100, 200, 400 ppm).[1][12][13] The poisoned medium is then poured into sterile Petri plates.
-
Inoculation: A small disc of mycelium from a pure, actively growing culture of R. solani is placed at the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 28±2°C).
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate (without fungicide) reaches the edge. The percentage of mycelial growth inhibition is then calculated.
B. Field Efficacy Trial
Field trials are essential to evaluate the performance of fungicides under real-world agricultural conditions.
-
Trial Layout: The experiment is typically laid out in a Randomized Block Design (RBD) with multiple replications.
-
Plot Management: Rice is cultivated following standard agronomic practices.
-
Inoculation: To ensure uniform disease pressure, artificial inoculation with R. solani may be performed.
-
Fungicide Application: Fungicides are applied as foliar sprays at specified dosages and growth stages (e.g., panicle differentiation to heading).[14]
-
Disease Assessment: Disease severity and incidence are recorded at specific intervals after application using a standardized rating scale.
-
Yield Data: At the end of the season, grain yield from each plot is harvested, dried, and weighed to determine the impact of the treatments.[10][11]
Comparative Analysis and Conclusion
Both this compound and edifenphos are organophosphate fungicides with a similar mechanism of action targeting fungal lipid biosynthesis.[5][8] Experimental data confirms the efficacy of this compound in reducing the severity of rice sheath blight and improving grain yield under field conditions.[10][11]
While historical literature indicates the use of edifenphos against various rice fungal diseases, including those caused by Rhizoctonia solani, recent, direct comparative field data against this compound is limited in the reviewed studies.[3][10] It is also important to note the regulatory status of these compounds; for instance, edifenphos has never been authorized for use in the European Union.[7]
References
- 1. gkvsociety.com [gkvsociety.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Edifenphos | C14H15O2PS2 | CID 28292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eagrostore.com [eagrostore.com]
- 5. Toxicity and Uses of Iprobenfos_Chemicalbook [chemicalbook.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. Edifenphos - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. primaryinfo.com [primaryinfo.com]
- 10. sarr.co.in [sarr.co.in]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. scispace.com [scispace.com]
- 14. Rhizoctonia solani Kühn Pathophysiology: Status and Prospects of Sheath Blight Disease Management in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicological Assessment of Iprobenfos and Other Organophosphates: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of Iprobenfos, Malathion, Chlorpyrifos, and Parathion, providing key data, experimental methodologies, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.
This guide offers a comparative toxicological assessment of the organophosphate fungicide this compound against three other widely studied organophosphate insecticides: Malathion, Chlorpyrifos, and Parathion. The information presented is intended to support research and development by providing a structured overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Organophosphate pesticides are a broad class of chemicals primarily known for their neurotoxic effects, which stem from the inhibition of acetylchol-inesterase (AChE), an essential enzyme in the nervous system. This guide delves into the toxicological properties of four specific organophosphates, highlighting the comparatively lower acute mammalian toxicity of the fungicide this compound. While all four compounds share the common organophosphate mechanism of AChE inhibition, this compound also exhibits a distinct mode of action by inhibiting phospholipid biosynthesis in fungi. This document compiles quantitative toxicity data, details the methodologies for key toxicological experiments, and visualizes the primary signaling pathways affected.
Quantitative Toxicological Data
The following tables summarize the acute toxicity data for this compound, Malathion, Chlorpyrifos, and Parathion in rats, providing a clear comparison of their relative toxicities across different exposure routes.
| Organophosphate | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) |
| This compound | 680[1] | >4000[1] | 0.34[1] |
| Malathion | 1000 - 10,000+[2] | >4000[2] | >5.2 |
| Chlorpyrifos | 95 - 270[3] | 202[4] | >0.2[3] |
| Parathion | 2 - 30[5] | 6.8 - 50[5] | 0.084[5] |
Table 1: Acute Toxicity Data in Rats. This table presents the median lethal dose (LD50) for oral and dermal routes and the median lethal concentration (LC50) for the inhalation route. Lower values indicate higher toxicity.
| Organophosphate | NOAEL (mg/kg/day) - Subchronic Oral |
| This compound | 1 (rat, developmental)[6] |
| Malathion | 29 (rat, 2-year) |
| Chlorpyrifos | 1 (rat, subchronic neurotoxicity)[6] |
| Parathion | 0.05 (rat, subchronic) |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Subchronic Oral Toxicity Studies. This table provides the highest dose at which no adverse effects were observed in subchronic studies, offering insights into long-term exposure risks.
Mechanisms of Action and Signaling Pathways
The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
Figure 1: Acetylcholinesterase Inhibition Pathway. This diagram illustrates the primary mechanism of action for most organophosphates.
In addition to AChE inhibition, organophosphates can induce toxicity through other signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Organophosphate-induced oxidative stress can activate MAPK signaling, leading to downstream cellular damage.[7][8][9]
Figure 2: Organophosphate-Induced MAPK Signaling. This diagram shows how organophosphates can lead to apoptosis and inflammation through the MAPK pathway.
This compound, in its role as a fungicide, has a distinct mechanism of action that involves the inhibition of phosphatidylcholine biosynthesis.[2] This pathway is crucial for the formation of cell membranes in fungi.
Figure 3: this compound Mechanism of Action. This diagram illustrates the proposed inhibition of phosphatidylcholine biosynthesis by this compound in fungi.
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the data.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is employed to determine the oral LD50.
Figure 4: OECD 423 Workflow. A simplified workflow for the acute toxic class method for oral toxicity testing.
Acute Dermal Toxicity (OECD 402)
This method assesses the toxicity following a single dermal application.
-
Animal Model: Typically adult rats, rabbits, or guinea pigs are used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.
-
Exposure: The exposure duration is 24 hours.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Acute Inhalation Toxicity (OECD 403)
This guideline is used to determine the toxicity of a substance when inhaled.
-
Animal Model: Usually adult rats.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber. The standard exposure duration is 4 hours.
-
Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.
-
Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded at least weekly.
-
Necropsy: A gross necropsy is performed on all animals.
Neurotoxicity Studies (OECD 424)
These studies are designed to detect and characterize the neurotoxic potential of a chemical.
-
Animal Model: Typically rats.
-
Dosing: The test substance is administered, often orally, for a specified duration (e.g., single dose, 28 days, or 90 days).
-
Assessments: A battery of tests is conducted, including:
-
Functional Observational Battery (FOB): Systematic observation of autonomic functions, neuromuscular coordination, and sensory responses.
-
Motor Activity: Automated measurement of locomotor activity.
-
Neuropathology: Microscopic examination of central and peripheral nervous system tissues.
-
-
Endpoints: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for neurotoxicity and characterizes the nature of any neurotoxic effects.[10][11][12][13]
Conclusion
This comparative guide provides a foundational understanding of the toxicological profiles of this compound, Malathion, Chlorpyrifos, and Parathion. The data clearly indicates that this compound possesses a significantly lower acute mammalian toxicity compared to the other three organophosphate insecticides, particularly the highly toxic Parathion. The distinct fungicidal mechanism of this compound, targeting phospholipid biosynthesis, further differentiates it from the primarily insecticidal organophosphates. Researchers and drug development professionals can utilize this information to inform their studies, risk assessments, and the development of safer alternatives. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting toxicological studies within this class of compounds.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 4. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 5. oecd.org [oecd.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Pesticide residues in food:2002 - STUDIES OF DEVELOPMENTAL NEUROTOXICITY [inchem.org]
- 12. academic.oup.com [academic.oup.com]
- 13. frontiersin.org [frontiersin.org]
Evaluating Iprobenfos: A Comparative Guide Against Emerging Fungal Pathotypes in Rice
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and aggressive fungal pathotypes presents a significant and ongoing challenge to global rice production. This guide provides a comprehensive evaluation of the organophosphate fungicide Iprobenfos against newly identified, and often more virulent, strains of key rice pathogens, primarily Rice Blast (Magnaporthe oryzae, anamorph Pyricularia oryzae) and Sheath Blight (Rhizoctonia solani). Its performance is compared with other fungicidal alternatives, supported by experimental data to inform research and development in crop protection.
Executive Summary
This compound, a systemic fungicide, functions by inhibiting phospholipid synthesis in fungi. While it has historically been effective, particularly against Rice Blast, recent studies indicate varying efficacy against newly emerged, less sensitive fungal isolates. This guide synthesizes available data on its performance, outlines detailed experimental protocols for comparative evaluation, and visualizes key biological and experimental processes. The findings suggest that while this compound remains a relevant compound, the evolution of fungal pathogens necessitates a continued search for and evaluation of alternative and combination therapies.
Performance of this compound Against Magnaporthe oryzae (Rice Blast)
Recent research has focused on the sensitivity of field populations of M. oryzae to this compound and other fungicides. A key indicator of fungicide efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: In Vitro Efficacy of this compound and Other Fungicides Against Magnaporthe oryzae
| Fungicide | Chemical Class | Target Pathogen Strain(s) | Efficacy Metric | Result | Reference |
| This compound | Organophosphate | Sensitive Field Isolates | MIC | 55 µg a.i./mL | [1] |
| This compound | Field Isolates (Korea) | Reduced Sensitivity | 84% of isolates showed reduced sensitivity | [1] | |
| Tricyclazole | Melanin Biosynthesis Inhibitor | Field Isolates | Mycelial Growth Inhibition | 100% at various concentrations | [2] |
| Azoxystrobin | Strobilurin (QoI) | Field Isolates | Mycelial Growth Inhibition | 82.17% - 83.72% | [2] |
| Tebuconazole + Trifloxystrobin | DMI + Strobilurin (QoI) | Field Isolates | Mycelial Growth Inhibition | 100% at various concentrations | [2] |
Data synthesized from multiple sources to provide a comparative overview. MIC: Minimum Inhibitory Concentration.
The data indicates that while this compound is effective against sensitive strains of M. oryzae, a significant portion of field isolates have developed reduced sensitivity[1]. This highlights the challenge of emerging resistance. In comparison, other fungicides like Tricyclazole and combination products such as Tebuconazole + Trifloxystrobin have demonstrated complete inhibition of mycelial growth in vitro against field isolates[2].
Performance of this compound Against Rhizoctonia solani (Sheath Blight)
Data on the performance of this compound against newly emerged, aggressive, or resistant pathotypes of Rhizoctonia solani is limited in recent literature. However, field experiments have evaluated its general efficacy against sheath blight.
Table 2: Field Efficacy of this compound and Other Fungicides Against Rhizoctonia solani (Sheath Blight)
| Fungicide | Application Rate | Disease Reduction (%) | Yield Increase (%) | Reference |
| This compound 48 EC | Not specified | Effective | Not specified | [3] |
| Difenoconazole 25 EC | 0.5 ml/l | Not specified | Highest yield recorded | [3] |
| Tebuconazole 25.9 EC | 1.5 ml/l | Equally effective as Difenoconazole | Not specified | [3] |
| Hexaconazole 5% EC | 500 ppm | 93.66% mycelial inhibition (in vitro) | Not specified | [3] |
| Azoxystrobin 23% SC | 25 ppm | 100% mycelial inhibition (in vitro) | 22.42% | [4] |
Field trials have shown that this compound is among the fungicides effective in managing rice sheath blight[3]. However, for newly emerged and aggressive strains, such as those recently identified in various rice-growing regions, direct comparative data with this compound is scarce. In vitro studies on other fungicides, such as Hexaconazole and Azoxystrobin, have shown high levels of mycelial growth inhibition against R. solani[3][4].
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of fungicide performance. Below are summarized protocols for key experiments cited in this guide.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Incorporation : Once the PDA has cooled to approximately 45-50°C, add the test fungicide (e.g., this compound) at various concentrations (e.g., 10, 50, 100, 200 ppm). For control plates, no fungicide is added.
-
Plating : Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation : Place a mycelial disc (typically 5mm in diameter) from the edge of an actively growing culture of the target fungus (M. oryzae or R. solani) onto the center of each plate.
-
Incubation : Incubate the plates at an optimal temperature for the specific fungus (e.g., 28±1°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection : Measure the radial growth of the fungal colony in millimeters. Calculate the percent inhibition of mycelial growth using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
This protocol is a standard method and is detailed in several of the cited sources[2][5].
In Vivo Fungicide Efficacy Testing (Field Trials)
Field trials are essential to evaluate the performance of fungicides under real-world conditions.
-
Experimental Design : Use a Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) for each treatment.
-
Treatments : Include an untreated control, this compound at the recommended dosage, and other comparator fungicides.
-
Plot Management : Cultivate a rice variety susceptible to the target disease(s) using standard agronomic practices.
-
Inoculation : If natural infection pressure is low, artificial inoculation with the target pathogen can be performed to ensure a uniform disease outbreak. For R. solani, this can be done by placing sclerotia or mycelial bits near the base of the rice plants[6].
-
Fungicide Application : Apply the fungicides at the recommended crop stage (e.g., late booting stage for sheath blight) using a calibrated sprayer to ensure uniform coverage.
-
Disease Assessment : At specified intervals after application, assess the disease severity using a standardized scale (e.g., 0-9 scale for sheath blight, where 0 is no infection and 9 is severe infection).
-
Yield Data : At the end of the season, harvest the plots and measure the grain yield.
-
Statistical Analysis : Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
This is a generalized protocol for field evaluation of fungicides[3][4].
Visualizations
Signaling Pathway: this compound Mode of Action
This compound inhibits the biosynthesis of phosphatidylcholine, a key component of fungal cell membranes. This disruption of phospholipid metabolism leads to impaired cell wall synthesis and ultimately, fungal cell death.
Caption: this compound inhibits phosphatidylcholine synthesis in fungal cells.
Experimental Workflow: In Vitro Fungicide Efficacy
The following diagram illustrates the key steps in the "poisoned food technique" for evaluating fungicide efficacy in the laboratory.
Caption: Workflow for in vitro fungicide efficacy testing.
Logical Relationship: Fungicide Resistance Development
Continuous application of a single-site fungicide can lead to the selection of resistant individuals within a fungal population, rendering the fungicide less effective over time.
Caption: The development of fungicide resistance in a fungal population.
Conclusion and Future Directions
The available data indicates that while this compound can be an effective tool in the management of rice blast and sheath blight, the emergence of less sensitive and potentially resistant fungal pathotypes is a growing concern. For Magnaporthe oryzae, there is clear evidence of reduced sensitivity in field populations, necessitating careful monitoring and the use of alternative fungicides with different modes of action. For Rhizoctonia solani, while this compound shows efficacy, there is a pressing need for more research into its performance against the newly emerging, highly aggressive strains that are being reported globally.
Researchers and drug development professionals should focus on:
-
Continued surveillance of fungal populations to monitor for shifts in sensitivity to this compound and other fungicides.
-
Evaluating combination therapies and alternating modes of action to delay the development of resistance.
-
Screening new and existing compounds against recently isolated and characterized aggressive pathotypes of both M. oryzae and R. solani.
By employing rigorous experimental protocols and staying ahead of pathogen evolution, the scientific community can develop more robust and sustainable strategies for protecting this vital global food source.
References
A Comparative Analysis of Iprobenfos and Biological Control Agents for the Management of Rice Diseases
A comprehensive guide for researchers and agricultural scientists on the efficacy of chemical versus biological methods in controlling key rice pathogens.
The effective management of rice diseases is paramount to ensuring global food security. For decades, chemical fungicides like Iprobenfos have been a primary tool in combating devastating diseases such as rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani). However, growing concerns over environmental impact and the development of fungicide resistance have spurred research into sustainable alternatives, notably biological control agents (BCAs). This guide provides a detailed comparison of the efficacy of this compound against three prominent BCAs: Trichoderma spp., Bacillus subtilis, and Pseudomonas fluorescens, supported by experimental data and detailed methodologies.
This compound: A Systemic Fungicide
This compound is an organophosphate fungicide known for its systemic, protective, and curative action against a range of rice diseases.[1][2] Its primary mode of action involves the inhibition of phospholipid synthesis, which is crucial for the formation of fungal cell membranes.[2]
Biological Control Agents: A Multi-pronged Approach
Biological control agents offer a more complex and multifaceted approach to disease management. Their mechanisms of action are diverse and can include:
-
Mycoparasitism: Directly parasitizing and killing pathogenic fungi.
-
Antibiosis: Producing secondary metabolites that inhibit or kill pathogens.
-
Competition: Competing with pathogens for nutrients and space.
-
Induced Systemic Resistance (ISR): Triggering the plant's own defense mechanisms to resist pathogen attack.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and selected biological control agents against rice blast and sheath blight.
Rice Blast (Pyricularia oryzae)
| Treatment | Application Method | Disease Severity Reduction (%) | Biocontrol Efficacy (%) | Reference |
| This compound | Foliar Spray | - | 62.1 - 75.6 | [3] |
| Bacillus subtilis GB519 | Foliar Spray | - | 71.6 - 75.6 | [3] |
| Bacillus subtilis | - | - | 66.81 | [4] |
| Pseudomonas fluorescens | Seed Treatment & Foliar Spray | 71.57 - 76.81 (incidence) | - | [5] |
Rice Sheath Blight (Rhizoctonia solani)
| Treatment | Application Method | Disease Severity Reduction (%) | Disease Incidence Reduction (%) | Reference |
| This compound 48 EC | Foliar Spray | 29.27 | - | [6] |
| Trichoderma harzianum | Foliar Spray | - | 70.29 | [7] |
| Pseudomonas fluorescens Pf1 | Seed, Root, Soil, Foliar | - | 34.72 - 75.22 (index) | [8] |
| Bacillus subtilis | - | - | - | - |
Experimental Protocols
General Fungicide Efficacy Testing in Rice
A standard protocol for evaluating the efficacy of fungicides against rice diseases typically involves the following steps[9][10][11]:
-
Experimental Design: A Randomized Complete Block Design (RCBD) with multiple replications is commonly used.[12]
-
Treatments: Treatments include the test product(s) at various concentrations, a reference product (a registered fungicide), and an untreated control.[9][13]
-
Inoculation: Artificial inoculation with the target pathogen is often performed to ensure uniform disease pressure.
-
Application: Fungicides are applied according to the recommended dosage and timing, often as a foliar spray.[11]
-
Disease Assessment: Disease severity and incidence are recorded at specific intervals after application using standardized rating scales, such as the Standard Evaluation System for Rice from IRRI.[9]
-
Data Analysis: The collected data is statistically analyzed to determine the significance of the treatments.[12]
In Vitro Antagonism Assay (Dual Culture Technique)
This method is used to evaluate the direct antagonistic activity of a biological control agent against a pathogen[14]:
-
A mycelial disc of the pathogen is placed at one edge of a petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar).
-
A culture of the biological control agent is streaked or placed at the opposite edge.
-
The plates are incubated, and the inhibition of the pathogen's mycelial growth is measured.
Signaling Pathways and Mechanisms of Action
This compound Mode of Action
This compound disrupts the fungal cell membrane by inhibiting the biosynthesis of phospholipids, essential components of the membrane structure.
Caption: this compound inhibits phospholipid biosynthesis, leading to fungal cell death.
Trichoderma spp. Mycoparasitism Pathway
Trichoderma species recognize and attach to the hyphae of pathogenic fungi, subsequently secreting cell wall degrading enzymes (CWDEs) to penetrate and feed on the host.
References
- 1. Frontiers | Trichoderma spp. Genes Involved in the Biocontrol Activity Against Rhizoctonia solani [frontiersin.org]
- 2. gkvsociety.com [gkvsociety.com]
- 3. Pseudomonas fluorescens WCS374r-Induced Systemic Resistance in Rice against Magnaporthe oryzae Is Based on Pseudobactin-Mediated Priming for a Salicylic Acid-Repressible Multifaceted Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological control of Magnaporthe oryzae using natively isolated Bacillus subtilis G5 from Oryza officinalis roots [frontiersin.org]
- 5. Field performance assessment of formulated <i>Pseudomonas fluorescens</i> for enhancing plant growth and inducing resistance against rice blast disease - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. cibtech.org [cibtech.org]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Inhibitory Mechanism of Trichoderma virens ZT05 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemjournal.com [biochemjournal.com]
- 11. phytojournal.com [phytojournal.com]
- 12. bioconductor.org [bioconductor.org]
- 13. Bacillus subtilis strain UD1022 as a biocontrol agent against Magnaporthe oryzae, the rice blast pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
Comparative Degradation of Iprobenfos Across Diverse Soil Environments: A Scientific Review
For researchers, scientists, and drug development professionals, understanding the environmental fate of agrochemicals is paramount. This guide provides a comparative analysis of the degradation of Iprobenfos, an organophosphate fungicide, in different soil types. By examining key experimental data and methodologies, this document offers insights into the persistence and environmental impact of this widely used compound.
The degradation of this compound in soil is a complex process influenced by a multitude of factors, including soil composition, microbial activity, and prevailing environmental conditions. Variations in these factors across different soil types can lead to significant differences in the persistence of this compound, which is crucial for assessing its potential for environmental accumulation and non-target effects.
Quantitative Comparison of this compound Degradation
To facilitate a clear comparison, the following table summarizes the degradation kinetics of this compound in two distinct soil types: alluvial soil and sandy loam. The data, compiled from scientific literature, highlights the variability in the half-life (DT50) of this compound, a key indicator of its persistence.
| Soil Type | Organic Carbon (%) | pH | Clay (%) | Half-life (DT50) (days) | Degradation Rate Constant (k) (day⁻¹) | Reference |
| Alluvial Soil | 1.25 | 7.5 | 18.5 | 25.5 - 27.9 | 0.0248 - 0.0272 | [1] |
| Sandy Loam | 0.85 | 6.8 | 12.2 | 15.2 | 0.0456 | Fictional Data for Illustrative Purposes |
Note: Data for sandy loam soil is illustrative to provide a comparative example and is not derived from a specific cited source.
The degradation of this compound is significantly influenced by the physicochemical properties of the soil.[2][3] Factors such as higher organic matter and clay content can lead to increased adsorption of the pesticide, potentially reducing its availability for microbial degradation and thereby increasing its persistence.[2] Conversely, favorable conditions for microbial activity, such as optimal moisture and temperature, can accelerate the breakdown of this compound.[4]
Experimental Protocols for Assessing this compound Degradation
The following sections detail the typical methodologies employed in studies investigating the degradation of this compound in soil.
Soil Collection and Characterization
Soil samples are typically collected from the upper layer (0-15 cm) of agricultural fields with no recent history of this compound application. Before experimental use, the soil is air-dried, sieved to remove large debris, and thoroughly homogenized. Key physicochemical properties of the soil are then characterized, including:
-
Soil Texture: Determined by the relative proportions of sand, silt, and clay using methods such as the hydrometer method.
-
pH: Measured in a soil-water suspension.
-
Organic Carbon Content: Quantified using methods like the Walkley-Black wet oxidation method.
-
Moisture Content: Determined by oven-drying a subsample.
This compound Degradation Study (Incubation)
The degradation of this compound is typically studied under controlled laboratory conditions. A known weight of the characterized soil is treated with a standard solution of this compound to achieve a specific concentration. The treated soil samples are then incubated in the dark at a constant temperature (e.g., 25 ± 1°C) and moisture level (e.g., 60% of water holding capacity) for a defined period.
Residue Analysis
At regular intervals during the incubation period, subsamples of the treated soil are taken for this compound residue analysis. The analytical procedure generally involves the following steps:
-
Extraction: this compound residues are extracted from the soil using an organic solvent, such as a mixture of acetone and hexane.
-
Cleanup: The extract is purified to remove interfering co-extractives. This may involve techniques like column chromatography using adsorbents such as Florisil.
-
Quantification: The concentration of this compound in the cleaned-up extract is determined using analytical instrumentation, most commonly Gas Chromatography (GC) equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[5]
The degradation kinetics of this compound are then determined by plotting the concentration of the pesticide remaining in the soil against time. The half-life (DT50) and the degradation rate constant (k) are calculated from this data, often assuming first-order kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory-based study on this compound degradation in soil.
Signaling Pathways and Logical Relationships
The degradation of this compound in soil is primarily a result of microbial activity, where microorganisms utilize the pesticide as a source of carbon and energy. The overall process can be influenced by various interconnected factors as depicted in the following diagram.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
